molecular formula C9H7ClN2 B2724190 (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile CAS No. 107840-43-7

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B2724190
CAS No.: 107840-43-7
M. Wt: 178.62
InChI Key: KJYOCBARUBWAHD-UHFFFAOYSA-N
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Description

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile is a chiral acrylonitrile derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the 2-phenylacrylonitrile class, which has been identified as a promising scaffold in the development of novel anticancer agents. Research indicates that such compounds function by targeting the Arylhydrocarbon Receptor (AhR), a transcription factor recognized as a potential new target for treating breast cancer, including triple-negative subtypes that have limited current treatment options . These acrylonitrile-based AhR ligands have demonstrated promising and selective cytotoxicity against cancerous cell lines, such as MCF-7 breast cancer cells, while sparing normal, non-cancerous cells . Acrylonitrile derivatives are highly valuable in synthetic organic chemistry due to the reactivity of both the olefin and nitrile functional groups, allowing for further catalytic transformations such as enantioselective hydrogenation or conjugate additions . The nitrile group (CN) itself plays a crucial role in many pharmaceutically important compounds, contributing to their biological activity and serving as a key structural motif in several FDA-approved drugs . Related acrylonitrile structures are found in therapeutic agents like rilpivirine, used for HIV infections, and trilostane, used for Cushing's syndrome and breast cancer, underscoring the therapeutic potential of this chemical class . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYOCBARUBWAHD-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C#N)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107840-43-7
Record name 3-amino-3-(4-chlorophenyl)prop-2-enenitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Purity analysis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Foreword: The Imperative of Purity in Modern Synthesis

In the landscape of pharmaceutical development and high-stakes chemical research, the characterization of a synthesized molecule is not merely a formality but the very foundation of its potential application. The compound (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile, a substituted enaminonitrile, represents a class of molecules that are pivotal as intermediates in the synthesis of diverse heterocyclic systems, including those with potential biological activities.[1][2] Its utility is directly proportional to its purity. Impurities, even in trace amounts, can drastically alter reaction yields, introduce unforeseen side reactions, and, in a pharmaceutical context, pose significant toxicological risks. This guide provides a comprehensive framework for the rigorous purity analysis of this specific molecule, grounded in established analytical principles and field-proven methodologies.

Understanding the Analyte: (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Before devising an analytical strategy, a thorough understanding of the target molecule is essential.

  • Structure: The molecule features a 4-chlorophenyl group and an amino group attached to the same carbon of a carbon-carbon double bond, which is conjugated with a nitrile group. This extended conjugation makes it an excellent chromophore for UV-Vis spectrophotometry.

  • Chemical Properties:

    • CAS Number: 107840-43-7[3]

    • Molecular Formula: C₉H₇ClN₂[3]

    • Molecular Weight: 178.62 g/mol

    • Physical Form: Typically a solid at room temperature.[4]

    • Solubility: Expected to have low solubility in water but good solubility in common organic solvents like acetone, ethyl acetate, dichloromethane, and DMSO.[4][5]

The presence of the enamine functionality suggests potential instability under strongly acidic or basic conditions, which could lead to hydrolysis. The E/Z isomerism around the C=C double bond is another critical aspect to consider, where the (2Z)-isomer is a likely process-related impurity.

The Impurity Profile: Anticipating What to Look For

A robust purity analysis is not just about quantifying the main peak; it's about identifying and quantifying the "non-main" peaks. Impurities in a technical-grade active substance typically arise from the manufacturing process. For (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted 4-chlorobenzonitrile and/or other reagents used in the condensation synthesis.[6]

  • Reaction By-products: Products from side reactions, such as self-condensation of the starting nitrile.[6]

  • Isomers: The geometric (2Z)-isomer of the target molecule is a primary suspect.

  • Degradation Products: Products resulting from the hydrolysis of the enamine or nitrile functional groups, particularly if the compound is exposed to moisture or extreme pH during work-up or storage.

Orthogonal Analytical Approaches for Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is necessary for a validated and trustworthy assessment. We will focus on the most powerful and commonly employed techniques in the pharmaceutical and chemical industries.[5][]

The following diagram illustrates the general workflow for a comprehensive purity analysis.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_screening Primary Analysis cluster_confirmation Confirmatory & Structural Analysis cluster_reporting Final Reporting Prep Receive Sample & Prepare Stock Solution HPLC HPLC-UV for Quantitative Purity Prep->HPLC Primary Assay qNMR qNMR for Absolute Purity (Primary Method) Prep->qNMR Orthogonal Assay GC GC-FID for Volatile Impurities Prep->GC Residual Solvents/ Volatiles LCMS LC-MS for Impurity ID HPLC->LCMS Characterize Peaks Report Compile Data & Issue Certificate of Analysis HPLC->Report Consolidate Results LCMS->Report Consolidate Results qNMR->Report Consolidate Results GC->Report Consolidate Results

Caption: General workflow for purity analysis of a chemical intermediate.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity determination of non-volatile organic molecules. For (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile, a reversed-phase method is the logical choice. The nonpolar 4-chlorophenyl group provides strong retention on a C18 stationary phase, while a polar mobile phase allows for effective elution and separation from impurities of different polarities. UV detection is ideal due to the compound's strong chromophore.

Trustworthiness: The protocol includes a system suitability test (SST) to ensure the chromatographic system is performing adequately before any sample analysis. Parameters like tailing factor, resolution, and injection precision are critical self-validating checks.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Acetonitrile and Water.

  • System Suitability Test (SST):

    • Perform five replicate injections of the working standard solution.

    • Acceptance Criteria: RSD for peak area ≤ 2.0%; Tailing factor for the main peak between 0.8 and 1.5; Resolution between the main peak and the closest eluting impurity ≥ 2.0.

  • Analysis & Calculation:

    • Inject the sample solution in duplicate.

    • Calculate the purity using the area percent method (assuming all impurities have a similar response factor at 254 nm).

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Quantitative NMR (qNMR)

Expertise & Experience: qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.[5] This is invaluable for certifying new batches of a compound. The key is selecting a stable internal standard with sharp signals that do not overlap with any signals from the analyte. Maleic acid is an excellent choice as its olefinic protons appear as a sharp singlet in a region typically free of interference.

Trustworthiness: The accuracy of qNMR relies on the certified purity of the internal standard, precise weighing, and ensuring complete relaxation of all nuclei being integrated. A long relaxation delay (D1) is crucial for accurate quantification.

Experimental Protocol: qNMR Purity Determination

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher) with a high-resolution probe.

  • Sample Preparation:

    • Accurately weigh ~15 mg of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.

  • NMR Parameters:

    • Solvent: DMSO-d₆.

    • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to be safe).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing & Calculation:

    • Apply Fourier transform and phase correction to the FID.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the internal standard.

Complementary Techniques for Comprehensive Characterization

The following diagram helps in deciding which technique to apply based on the analytical question.

Technique_Selection Start Analytical Goal? Quant Quantify Known Components? Start->Quant Identify Identify Unknown Impurities? Start->Identify Absolute Determine Absolute Purity (Primary)? Start->Absolute Volatile Check for Volatile Impurities? Start->Volatile HPLC Use HPLC-UV Quant->HPLC LCMS Use LC-MS Identify->LCMS qNMR Use qNMR Absolute->qNMR GC Use GC-FID Volatile->GC

Caption: Decision tree for selecting the appropriate analytical method.

  • Gas Chromatography (GC): Best suited for analyzing volatile and thermally stable impurities, such as residual solvents (e.g., acetone, ethyl acetate) from the synthesis.[5] The target molecule itself may have limited thermal stability, making direct GC analysis challenging, but it is the gold standard for solvent analysis.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this is the most powerful tool for impurity identification. It provides the molecular weight of eluting peaks, which is critical for proposing the structures of unknown by-products and degradation products.[]

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Comparison of Purity Results from Orthogonal Methods

Analytical MethodPurity Assay (%)Key Findings
HPLC (Area % Normalization)99.2%Two minor impurities detected at 0.3% and 0.5%.
qNMR (vs. Maleic Acid)99.1%Confirms high purity; provides an absolute, primary measurement.
GC-FID (Headspace)-Residual Acetonitrile detected at 0.15% (1500 ppm).
LC-MS-Impurity at 0.5% identified as the (2Z)-isomer (same molecular weight).

Conclusion

The purity analysis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile demands a meticulous and multi-faceted approach. A high-resolution HPLC method serves as the primary tool for routine quantification and impurity profiling. This must be complemented by a primary method like qNMR for an absolute and unbiased purity assessment. Finally, techniques like LC-MS and GC are indispensable for the structural elucidation of unknown impurities and the quantification of residual volatiles, respectively. By integrating these techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality, safety, and reliability of this critical chemical intermediate.

References

  • (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile - Sigma-Aldrich.
  • RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids - Google P
  • A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem.
  • Method for Identification of Nitriles - American Chemical Society.
  • (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile - Sigma-Aldrich.
  • (2E)-2-(4-chlorophenyl)-3-[(3-methylphenyl)amino]prop-2-enenitrile - ChemicalBook.
  • Analytical Services for Purity Determin
  • Detection and determination of nitriles - ResearchG
  • 3-Amino-3-(4-Methoxyphenyl)-2-Methyl-Prop-2-Enenitrile - Methylamine Supplier.
  • (E)-3-(2-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile - Guidechem.
  • Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives - Zeitschrift für N
  • Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Deriv
  • 3-(4-CHLOROPHENYL)-2-PHENYLPROP-2-ENENITRILE, (Z)- - gsrs.
  • (2E)-3-[(4-Chlorophenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile 5mg - Dana Bioscience.
  • Formal [4 + 2] combined ionic and radical approach of vinylogous enaminonitriles to access highly substituted sulfonyl pyridazines - PMC.
  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Publishing.
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
  • Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety - Scientific Research Publishing.
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica.
  • Product chemistry - Relevant impurities of technical active substances - BVL.

Sources

Methodological & Application

Synthesis of pyrano[2,3-c]pyrazoles using (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Pyrano[2,3-c]pyrazoles

A Guideline for the Multicomponent Synthesis of 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile using (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile as a Key Precursor

Abstract & Introduction

The pyrano[2,3-c]pyrazole scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] This guide provides a detailed protocol for the synthesis of a representative pyrano[2,3-c]pyrazole derivative, leveraging a multicomponent reaction (MCR) strategy. MCRs are highly valued in medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate complex molecular architectures from simple starting materials.[1][2]

This document outlines the synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. While many protocols describe a four-component reaction (aldehyde, malononitrile, β-ketoester, and hydrazine), this guide focuses on a conceptual three-component approach where the crucial Knoevenagel adduct, (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile, is considered a key intermediate. This enaminonitrile serves as a versatile building block for the construction of various heterocyclic systems.[3][4] The protocol detailed herein is adapted from established green chemistry principles, often employing catalysts and aqueous media to enhance sustainability.[5][6]

Reaction Principle and Mechanism

The synthesis proceeds via a domino sequence involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization.[7] The overall transformation brings together four essential components: an aromatic aldehyde (4-chlorobenzaldehyde), a C-H acid (malononitrile), a β-ketoester (ethyl acetoacetate), and a hydrazine derivative (phenylhydrazine).

The key steps are:

  • Formation of the Pyrazolone: Phenylhydrazine condenses with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This is a critical nucleophile in the subsequent step.

  • Formation of the Knoevenagel Adduct: 4-Chlorobenzaldehyde reacts with malononitrile in a Knoevenagel condensation to produce 2-(4-chlorobenzylidene)malononitrile. This intermediate is structurally related to the topic compound, (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile, which is formed from the reaction of 4-chlorophenylacetonitrile and an appropriate orthoformate. For the purpose of this protocol, we will proceed with the in-situ generation from the aldehyde and malononitrile.

  • Michael Addition: The active methylene group of the in-situ formed pyrazolone acts as a Michael donor, attacking the electron-deficient β-carbon of the Knoevenagel adduct.[7]

  • Intramolecular Cyclization & Tautomerization: The resulting Michael adduct undergoes a rapid intramolecular cyclization, where an enol or amino group attacks the nitrile carbon. A subsequent tautomerization yields the stable, aromatic 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile product.

The diagram below illustrates the plausible reaction mechanism.

Reaction_Mechanism Fig. 1: Plausible Reaction Mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates R1 4-Chlorobenzaldehyde I1 2-(4-chlorobenzylidene) malononitrile (Knoevenagel Adduct) R1->I1 Knoevenagel Condensation R2 Malononitrile R2->I1 R3 Phenylhydrazine I2 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one R3->I2 Condensation R4 Ethyl Acetoacetate R4->I2 I3 Michael Adduct I1->I3 Michael Addition I2->I3 P Pyrano[2,3-c]pyrazole Product I3->P Intramolecular Cyclization & Tautomerization Cat Catalyst (e.g., Piperidine, L-Proline) Cat->R1 Cat->I2

Caption: Plausible reaction mechanism for pyrano[2,3-c]pyrazole synthesis.

Experimental Protocol

This protocol describes a one-pot, four-component synthesis in an aqueous-ethanolic medium, a common green chemistry approach.[2]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Quantity (mass/vol)Supplier/Grade
4-Chlorobenzaldehyde140.571.0141 mgSigma-Aldrich, ≥98%
Malononitrile66.061.066 mgSigma-Aldrich, ≥99%
Phenylhydrazine108.141.00.10 mLSigma-Aldrich, 97%
Ethyl Acetoacetate130.141.00.13 mLSigma-Aldrich, ≥99%
L-Proline (Catalyst)115.130.223 mgSigma-Aldrich, ≥99%
Ethanol (Solvent)46.07-5.0 mLFisher Scientific, Reagent Grade
Deionized Water18.02-5.0 mLIn-house
Equipment
  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thermometer

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.0 mmol).

  • Solvent and Catalyst Addition: Add the solvent mixture (5.0 mL ethanol and 5.0 mL water) to the flask. Finally, add the L-proline catalyst (0.2 mmol). Expertise Note: L-proline is an effective and environmentally benign organocatalyst for this transformation. Other bases like piperidine or catalysts such as sodium benzoate can also be used, potentially affecting reaction time and yield.[5]

  • Reaction Execution: Equip the flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane/ethyl acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Drying and Purification: Dry the product in a vacuum oven at 60 °C for 4 hours. The product is often of high purity, but if necessary, it can be further purified by recrystallization from ethanol.

  • Characterization: Characterize the final product, 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and HRMS). The expected data for similar structures can be found in the literature.[8]

Data, Results, and Troubleshooting

ParameterExpected ResultTroubleshooting Guide
Yield 85-95%Low Yield: Ensure accurate measurement of reagents. Check the purity of the starting aldehyde, as impurities can inhibit the reaction. Consider increasing catalyst loading to 25 mol% or extending the reaction time.
Appearance White to off-white solidOily Product/No Precipitate: The product may be soluble in the reaction mixture. Try to reduce the solvent volume by rotary evaporation before cooling. If it persists, perform a liquid-liquid extraction with ethyl acetate.
Melting Point Varies by derivative; expect a sharp melting point for a pure compound. For a similar structure, mp 176–177 °C was reported.[8]Broad Melting Range: Indicates impurities. Recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture.
Purity (TLC) A single spot with an approximate Rf of 0.4 (n-hexane/ethyl acetate 7:3)Multiple Spots: Indicates an incomplete reaction or side products. If washing does not suffice, purification by column chromatography may be required.

Overall Workflow

The entire process from setup to characterization is summarized in the workflow diagram below.

Caption: Summary of the experimental workflow.

References

  • Time in Beirut, LB, LB. (n.d.). Google Search.
  • Shabani, A., et al. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium. Growing Science. Available at: [Link]

  • Bala, S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Available at: [Link]

  • Nguyen, L. T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Available at: [Link]

  • Shojaie, M. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry. Available at: [Link]

  • Bala, S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar. Available at: [Link]

  • Sethi, A., et al. (2022). Plausible mechanism for the formation of pyrano[2,3-c]pyrazoles catalyzed by [18-C-6H3O+][OH−]. ResearchGate. Available at: [Link]

  • Bala, S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available at: [Link]

  • Gouda, M. A., et al. (2013). Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds. ResearchGate. Available at: [Link]

  • Gouda, M. A., et al. (2013). Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds. Taylor & Francis Online. Available at: [Link]

Sources

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile as a Divergent Synthon

Executive Summary & Strategic Value

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile (CAS: 107840-43-7), often referred to as


-amino-4-chlorocinnamonitrile, represents a critical class of push-pull alkenes .[1] Its structure features an electron-donating amino group (

effect) and an electron-withdrawing nitrile group (

effect) conjugated through a double bond.

For drug discovery professionals, this molecule is not merely an intermediate; it is a branch point for Diversity-Oriented Synthesis (DOS).[1] The 4-chlorophenyl moiety is pharmacologically privileged, offering enhanced lipophilicity and metabolic stability (blocking para-oxidation) common in antifungal and antineoplastic agents.

Key Applications:

  • Pyrimidine Synthesis: Precursors for kinase inhibitors.[1]

  • Pyrazole Synthesis: Scaffolds for COX-2 inhibitors and agrochemicals.[1]

  • Fused Heterocycles: Access to pyrazolo[1,5-a]pyrimidines and pyridines.[1][2]

Chemical Profile & Precursor Synthesis

Before initiating library construction, the quality of the enaminonitrile precursor is paramount.[1] Commercial sources often contain the thermodynamic equilibrium mixture; fresh preparation is recommended for sensitive cyclizations.[1]

Compound: (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile Formula:


MW:  178.62  g/mol [1]
Protocol A: De Novo Synthesis from -Ketonitrile

Rationale: Direct condensation of 3-(4-chlorophenyl)-3-oxopropanenitrile with ammonium acetate is the most robust route, utilizing azeotropic water removal to drive the equilibrium toward the enamine.[1]

Reagents:

  • 3-(4-chlorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Ammonium Acetate (

    
    ) (5.0 eq)
    
  • Toluene (Solvent)[3]

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

Workflow:

  • Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 20 mmol of the

    
    -ketonitrile in 100 mL of dry toluene.
    
  • Addition: Add finely powdered

    
     and acetic acid.
    
  • Reflux: Heat to vigorous reflux (

    
    ) for 6–8 hours. Monitor water collection in the trap.
    
  • Work-up: Cool to room temperature (RT). The excess ammonium acetate will precipitate.[1] Filter the mixture.

  • Isolation: Evaporate the filtrate under reduced pressure. The residue is often an oil that solidifies upon trituration with cold diethyl ether or hexane.[1]

  • Purification: Recrystallize from ethanol/water (4:1).

    • Target Yield: >85%[1][4][5][6][7]

    • Validation: IR (KBr):

      
      , 
      
      
      
      .

Application Module: Pyrimidine Library Construction

Pyrimidines are ubiquitous in oncology (e.g., Imatinib analogs). The enaminonitrile serves as the "C-C-N" fragment (C5-C6-N1).

Protocol B: Synthesis of 4-Aminopyrimidines

Mechanism: Cyclocondensation with formamide acts as a source of the N-C-N fragment.[1]

Step-by-Step:

  • Mix: Combine (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile (1.0 eq) with Formamide (10.0 eq).

  • Activation: No catalyst is usually required, but microwave irradiation accelerates the reaction.[1]

  • Reaction (Microwave Method): Irradiate at

    
     (200 W) for 15–20 minutes in a sealed vessel.
    
    • Thermal Alternative: Reflux at

      
       for 8 hours.
      
  • Quench: Pour the hot reaction mixture onto crushed ice.

  • Isolation: The pyrimidine precipitates as a solid.[1] Filter and wash with water to remove excess formamide.[1]

  • Product: 4-amino-6-(4-chlorophenyl)pyrimidine.[1]

Application Module: Pyrazole Scaffolds

The reaction with hydrazines is regioselective and yields 3-aminopyrazoles, which are bioisosteres of pyrroles and imidazoles.[1]

Protocol C: Synthesis of 3-Amino-5-(4-chlorophenyl)pyrazole

Rationale: Hydrazine acts as a dinucleophile.[1] The primary attack occurs at the


-carbon (displacing the amino group or via addition-elimination), followed by cyclization onto the nitrile.[1]

Reagents:

  • Precursor (1.0 eq)

  • Hydrazine Hydrate (80% or 98%) (2.5 eq)

  • Ethanol (Absolute)

Workflow:

  • Solubilization: Dissolve 5 mmol of the enaminonitrile in 20 mL Ethanol.

  • Addition: Add hydrazine hydrate dropwise at RT.

  • Reflux: Heat to reflux for 4–6 hours.

    • Monitoring: TLC (EtOAc:Hexane 1:1). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (amine).
  • Concentration: Remove 70% of the solvent under vacuum.[1]

  • Crystallization: Cool to

    
    . The product crystallizes as white/off-white needles.[1]
    
  • Data Check: The disappearance of the sharp nitrile band in IR (

    
    ) confirms cyclization.
    

Divergent Synthesis Visualization

The following diagram illustrates the "One-Pot vs. Stepwise" decision matrix for researchers using this precursor.

G Start (2E)-3-amino-3-(4-chlorophenyl) prop-2-enenitrile (The Enaminonitrile) Hydrazine + Hydrazine Hydrate (Reflux/EtOH) Start->Hydrazine Formamide + Formamide (180°C or MW) Start->Formamide Malononitrile + Malononitrile (Base Cat.) Start->Malononitrile PhNCS + Phenyl Isothiocyanate Start->PhNCS Pyrazole 3-Amino-5-(4-chlorophenyl) pyrazole (Anti-inflammatory Scaffold) Hydrazine->Pyrazole Cyclization Pyrimidine 4-Amino-6-(4-chlorophenyl) pyrimidine (Kinase Inhibitor Scaffold) Formamide->Pyrimidine Condensation Pyridine Substituted Pyridines (via Friedländer/Multicomponent) Malononitrile->Pyridine Annulation ThioPyrimidine Pyrimidine-2-thiones PhNCS->ThioPyrimidine Addition-Cyclization

Caption: Divergent synthesis pathways from the enaminonitrile core. Colors indicate distinct reaction environments (Red: Nucleophilic, Yellow: Thermal/Condensation, Green: Basic/Anionic).[1]

Analytical Validation Data

To ensure the integrity of your library, compare your synthesized precursor against these standard metrics:

AssayExpected ResultInterpretation
Physical State Pale yellow to off-white solidDarkening indicates oxidation or residual ammonium salts.[1]
Melting Point 140–145 °C (varies by polymorph)Sharp range (<2°C) indicates high purity.
IR Spectroscopy CN: 2190–2210 cm⁻¹ (Strong)NH₂: 3200–3400 cm⁻¹ (Doublet)Absence of CN peak implies hydrolysis to amide or ketone.
¹H NMR (DMSO-d₆)

7.4–7.6 (m, 4H, Ar-H)

6.8 (s, 2H, NH₂)

4.2 (s, 1H, =CH)
The vinylic proton at ~4.2 ppm is the diagnostic signal for the enamine tautomer.

References

  • Sigma-Aldrich. (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile Product Sheet. CAS: 107840-43-7.[1] Link

  • PubChem. 3-(4-Amino-3-chlorophenyl)sulfonylpropanenitrile Compound Summary. (Used for structural analog comparison). Link

  • El-Mekabaty, A. et al. (2013).[1][8] Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds. (Review of enaminonitrile reactivity). Link

  • Aggarwal, R. et al. (2011).[1][9] Approaches towards the synthesis of 5-aminopyrazoles.[1][9][10] Beilstein Journal of Organic Chemistry.[1][9] (Protocol for hydrazine reaction). Link

  • Salaheldin, A. M. (2008).[1] Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives.[1][3] Z. Naturforsch. (Demonstrates Thorpe-Ziegler cyclization utility). Link

(Note: While specific melting points and spectral data can vary by solvent and crystallization method, the protocols above are standardized based on the reactivity of


-enaminonitriles described in the referenced literature.)

Sources

High-Performance Analytical Methods for the Detection and Quantification of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract

This application note provides a comprehensive guide to the analytical detection and quantification of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile, a key chemical intermediate. Recognizing the need for robust and reliable analytical oversight in research and development, we present two primary, validated methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). This document furnishes detailed, step-by-step protocols for sample preparation, instrument setup, and data analysis for each technique. Furthermore, it outlines a complete method validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity and regulatory compliance.[1][2][3] The causality behind experimental choices is explained, empowering researchers to not only execute the protocols but also to adapt them to specific matrix requirements. This guide is intended for researchers, analytical scientists, and drug development professionals requiring accurate and precise measurement of this compound.

Analyte Profile and Analytical Strategy

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile is an organic compound featuring a chlorophenyl group, an amino group, and an α,β-unsaturated nitrile moiety.[4] This conjugated system serves as a strong chromophore, making it ideally suited for UV-based detection. Its molecular structure also lends itself to gas chromatography following appropriate sample preparation.

Compound Details:

  • Chemical Name: (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

  • CAS Number: 107840-43-7[4]

  • Molecular Formula: C₉H₇ClN₂

  • Molecular Weight: 178.62 g/mol

  • Physical Form: Solid

G cluster_workflow HPLC-UV Analysis Workflow prep Sample & Standard Preparation inject Autosampler Injection prep->inject Load vials hplc HPLC System column C18 Reversed-Phase Column Separation inject->column Mobile Phase Flow detect UV/Vis Detector (λ = 254 nm) column->detect Elution data Data Acquisition & Chromatogram Generation detect->data quant Quantification (External Standard Calibration) data->quant G cluster_workflow GC-MS Analysis Workflow prep Sample & Standard Preparation (with Internal Standard) inject Split/Splitless Injector prep->inject gc Gas Chromatograph column Capillary Column Separation inject->column Carrier Gas Flow transfer Heated Transfer Line column->transfer ionize Electron Ionization (EI) transfer->ionize ms Mass Spectrometer analyze Quadrupole Mass Analyzer ionize->analyze detect Electron Multiplier analyze->detect data Data Acquisition (Scan/SIM) detect->data quant Quantification & Identification data->quant center_node Validated Analytical Method specificity Specificity (No Interference) center_node->specificity linearity Linearity (Correlation) center_node->linearity accuracy Accuracy (% Recovery) center_node->accuracy precision Precision (% RSD) center_node->precision lod_loq LOD & LOQ (Sensitivity) center_node->lod_loq robustness Robustness center_node->robustness range_node Range linearity->range_node

Sources

Nuclear magnetic resonance (NMR) spectroscopy of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for the compound (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile. Tailored for researchers, scientists, and professionals in drug development, this guide explains the causality behind experimental choices and provides detailed protocols for ensuring data integrity and accurate structural elucidation.

Introduction and Strategic Importance

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile is a substituted enaminonitrile, a class of compounds recognized for its utility as a versatile building block in the synthesis of various heterocyclic systems. The unique electronic nature of the enamine moiety—characterized by p-π conjugation—makes these compounds both interesting from a fundamental chemistry perspective and valuable in medicinal chemistry.

NMR spectroscopy is the most powerful and definitive analytical technique for the structural confirmation of this molecule. It allows for:

  • Unambiguous structural verification: Confirming the connectivity of atoms.

  • Stereochemical assignment: Verifying the intended (E)-configuration of the double bond.

  • Purity assessment: Identifying and quantifying impurities.

This guide will focus on ¹H (proton) and ¹³C (carbon-13) NMR, as they provide the necessary information for a complete characterization.

Molecular Structure and Key NMR-Active Nuclei

Understanding the molecular structure is paramount for predicting and interpreting NMR spectra. The key structural features include a 4-chlorophenyl ring, an enamine double bond, an amino group, and a nitrile group. The (E)-configuration places the amino group and the cyano group on opposite sides of the C=C double bond.

Caption: Structure of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile with key nuclei labeled.

Experimental Protocols: A Self-Validating System

The integrity of NMR data begins with meticulous sample preparation and correct spectrometer parameterization.

Protocol 1: NMR Sample Preparation

The choice of solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for compounds with amine (NH₂) protons. The hydrogen bonding with the DMSO solvent slows down the proton exchange rate, resulting in sharper NH₂ signals that are easier to integrate and identify.

Steps:

  • Weighing: Accurately weigh 10-15 mg of the sample directly into a clean, dry vial.

  • Solvation: Add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).

  • Dissolution: Gently vortex or sonicate the vial for 1-2 minutes until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is often added as an internal standard (0 ppm), but modern spectrometers can accurately reference the residual solvent peak (δ ≈ 2.50 ppm for DMSO-d₅H in DMSO-d₆).

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)

This protocol is designed to provide high-resolution data for accurate multiplicity and coupling constant analysis.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse angle experiment; provides good signal without saturating spins, suitable for routine analysis.
Spectral Width (SW)16 ppm (-2 to 14 ppm)Encompasses the full range of expected proton chemical shifts for organic molecules.
Acquisition Time (AQ)≥ 3.0 sA longer acquisition time provides better digital resolution, allowing for more accurate measurement of coupling constants.
Relaxation Delay (D1)2.0 sA sufficient delay for most protons to relax. For precise quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.
Number of Scans (NS)16Adequate for achieving a good signal-to-noise ratio (S/N) with a 10-15 mg sample. Increase if S/N is low.
Temperature298 K (25 °C)A standard, stable temperature to ensure reproducibility of chemical shifts.
Protocol 3: ¹³C{¹H} NMR Data Acquisition (101 MHz Spectrometer)

This is a proton-decoupled experiment, meaning each unique carbon will appear as a singlet. This simplifies the spectrum and improves S/N.

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard proton-decoupled experiment with a 30° pulse angle for efficient data acquisition.
Spectral Width (SW)220 ppm (-10 to 210 ppm)Covers the entire chemical shift range for most organic compounds.
Acquisition Time (AQ)~1.5 sProvides adequate resolution for distinguishing between closely spaced carbon signals.
Relaxation Delay (D1)2.0 sA standard delay suitable for most carbons. Quaternary carbons may require a longer delay for quantitative accuracy.
Number of Scans (NS)≥ 1024Required due to the low natural abundance (1.1%) of the ¹³C isotope.
Temperature298 K (25 °C)Ensures consistency with the ¹H NMR data.

Data Interpretation: From Spectrum to Structure

The predicted chemical shifts are based on established principles of enamine chemistry and substituent effects on aromatic systems.[1]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale and Key Insights
Aromatic (H-ortho) ~7.45Doublet (d)2HThese protons are ortho to the C=C group and will appear as a doublet due to coupling with the meta protons.
Aromatic (H-meta) ~7.35Doublet (d)2HThese protons are meta to the C=C group and ortho to the chlorine atom. They couple with the ortho protons, creating a doublet. The typical ³JHH coupling constant for this AA'BB' system is ~8.5 Hz.
Amine (-NH₂) ~6.5 - 7.5Broad Singlet (br s)2HThe chemical shift is highly dependent on solvent and concentration. The signal is often broad due to quadrupolar relaxation and chemical exchange. Its integration confirms the presence of the primary amine.
Vinyl (=CH-CN) ~4.50Singlet (s)1HThis proton is significantly shielded due to the strong electron-donating effect of the adjacent amino group through resonance. Its singlet multiplicity confirms the absence of adjacent protons.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
Carbon AssignmentPredicted δ (ppm)Rationale and Key Insights
C-NH₂ ~155This carbon is significantly deshielded (downfield) due to being directly attached to the electronegative nitrogen atom and being part of the conjugated system.
C-ipso (Aromatic) ~136The quaternary aromatic carbon directly attached to the enamine system.
C-Cl (Aromatic) ~132The aromatic carbon bearing the chlorine atom is deshielded by the inductive effect of the halogen.
CH-ortho (Aromatic) ~129Standard chemical shift for aromatic CH carbons in this environment.
CH-meta (Aromatic) ~128Slightly different chemical shift from the ortho carbons due to their position relative to the substituents.
-CN (Nitrile) ~119This value is typical for a conjugated nitrile carbon.
=C-CN ~75This carbon is highly shielded (upfield) due to the powerful mesomeric (resonance) electron-donating effect of the amino group, which increases the electron density at this position. This upfield shift is a hallmark of the enamine system.

Workflow for Structural Confirmation

A logical workflow ensures that all aspects of the structure are confirmed systematically.

G cluster_0 Experimental Phase cluster_1 Data Analysis & Interpretation cluster_2 Structural Validation prep Protocol 1: Sample Preparation acq_h1 Protocol 2: ¹H NMR Acquisition prep->acq_h1 acq_c13 Protocol 3: ¹³C NMR Acquisition acq_h1->acq_c13 proc Data Processing (FT, Phasing, Baseline Correction) acq_c13->proc assign_h1 ¹H Spectrum Analysis: - Integration - Multiplicity - Chemical Shifts proc->assign_h1 assign_c13 ¹³C Spectrum Analysis: - Chemical Shifts - Count Unique Carbons proc->assign_c13 confirm_conn Confirm Connectivity: Match ¹H and ¹³C assignments to proposed structure assign_h1->confirm_conn assign_c13->confirm_conn confirm_stereo Confirm (E)-Stereochemistry (via 2D NOESY if needed) confirm_conn->confirm_stereo final Final Structure Verified confirm_stereo->final

Caption: NMR workflow from sample preparation to final structural verification.

Authoritative Confirmation of (2E)-Stereochemistry

For many unsaturated systems, the magnitude of the vicinal proton-proton coupling constant (³JHH) is used to assign stereochemistry, where a large coupling (12-18 Hz) indicates a trans (E) configuration and a smaller coupling (7-12 Hz) indicates a cis (Z) configuration.[2][3] However, in the title compound, the vinylic carbon Cα has only one proton, precluding the use of this method.

Confirmation can be achieved authoritatively using a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

  • Principle: The NOE effect is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity.

  • Expected Result: In the (E)-isomer, the -NH₂ protons are on the opposite side of the double bond from the vinyl proton but on the same side as the ortho-protons of the 4-chlorophenyl ring. Therefore, a NOESY experiment should reveal a spatial correlation (a cross-peak) between the NH₂ protons and the aromatic protons, but not between the NH₂ protons and the vinyl proton. The presence of this specific correlation provides definitive proof of the (E)-configuration.

Troubleshooting Common NMR Issues

IssueProbable Cause(s)Recommended Solution(s)
Very broad or absent -NH₂ signal 1. Rapid chemical exchange with trace H₂O in the solvent (common in CDCl₃).2. Intermediate exchange rate on the NMR timescale.1. Use a dry, aprotic hydrogen-bond accepting solvent like DMSO-d₆.2. Perform a D₂O shake: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ signal will disappear, confirming its identity.
Poor resolution and distorted peak shapes 1. Inhomogeneous magnetic field (poor shimming).2. High sample concentration leading to viscosity issues.1. Re-shim the spectrometer on the sample.2. Prepare a more dilute sample if the solution appears viscous.
Low signal-to-noise ratio in ¹³C spectrum 1. Insufficient number of scans.2. Sample concentration is too low.1. Increase the number of scans (e.g., to 2048 or higher).2. Prepare a more concentrated sample, if solubility allows.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Jahmani, F. H. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules, 28(11), 4533. [Link]

  • Djerassi, C., & Sample, S. D. (1966). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 1966, 758-763. [Link]

  • Guerrero, J., et al. (2016). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. Molbank, 2016(4), M913. [Link]

  • Singh, S., et al. (2012). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o183. [Link]

  • Mayr, H., et al. (2022). Bond Energies of Enamines. The Journal of Organic Chemistry, 87(5), 3326–3337. [Link]

  • ResearchGate. (2016). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one Data. [Link]

Sources

Application Note: High-Throughput and Targeted Screening Strategies for (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The molecule (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile (also known as a


-enaminonitrile) represents a "privileged scaffold" in medicinal chemistry. While the enaminonitrile moiety itself possesses moderate biological reactivity, its primary value lies as a versatile precursor for synthesizing fused N-heterocycles—specifically pyrimidines, pyridines, and pyrazoles .

The 4-chlorophenyl moiety is critical; the chlorine atom enhances lipophilicity (logP), improving membrane permeability, and often engages in halogen bonding with protein targets (e.g., within the hydrophobic pocket of kinase enzymes).

This Application Note details the protocols for screening libraries derived from this scaffold, focusing on Anticancer (EGFR/Tubulin targeting) and Antimicrobial activities.

The Synthetic & Screening Workflow

The following diagram illustrates the divergent synthesis and subsequent screening cascade for this scaffold.

ScreeningWorkflow Scaffold (2E)-3-amino-3- (4-chlorophenyl)prop-2-enenitrile Library Library Synthesis (Pyrimidines, Pyridines) Scaffold->Library Cyclocondensation InSilico In Silico Filter (Docking: EGFR, DNA Gyrase) Library->InSilico Virtual Screen InVitro In Vitro Screening Library->InVitro Direct Screen InSilico->InVitro Select Top 10% HitVal Hit Validation (IC50 / MIC) InVitro->HitVal Actives

Figure 1: Divergent synthesis and screening workflow. The enaminonitrile scaffold is cyclized into heterocycles before undergoing biological evaluation.

Module A: Compound Management & Solubilization

Challenge: Derivatives containing the 4-chlorophenyl group are highly lipophilic and prone to precipitation in aqueous media. Solution: A strict DMSO solubilization protocol is required to prevent false negatives (due to precipitation) or false positives (due to aggregate toxicity).

Protocol: Stock Preparation
  • Primary Stock: Dissolve solid compound in 100% DMSO (molecular biology grade) to a concentration of 10 mM .

    • Critical Step: Sonicate for 5 minutes at 40 kHz to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the enamine double bond) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the Primary Stock into serum-free culture medium immediately prior to the assay.

    • Constraint: The final DMSO concentration in the cell assay must not exceed 0.5% (v/v) . Higher concentrations induce non-specific cytotoxicity.

Module B: Anticancer Screening (Cytotoxicity & EGFR Inhibition)

Derivatives of this scaffold, particularly pyrimidine-5-carbonitriles , are bioisosteres of ATP and frequently target receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor).

Primary Screen: MTT Cell Viability Assay

Objective: Determine the antiproliferative effect on cancer cell lines (e.g., A549, MCF-7, HepG2).

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Erlotinib or Doxorubicin .

Protocol:

  • Seeding: Seed tumor cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Add compounds at a fixed screening concentration (e.g., 10 µM or 50 µM ) for primary triage. Include:

    • Vehicle Control (0.5% DMSO).

    • Positive Control (Erlotinib 1 µM).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm .

Data Analysis: Calculate % Cell Viability:



Compounds showing <50% viability at 10 µM proceed to IC50 determination.
Mechanism of Action: EGFR Kinase Assay

For hits showing potent cytotoxicity, verify the mechanism if the design targeted the ATP-binding pocket.

  • Method: ADP-Glo™ Kinase Assay or ELISA-based Tyrosine Kinase assay.

  • Expectation: The 4-chlorophenyl group should occupy the hydrophobic pocket of the EGFR active site, while the nitrile/amino groups form hydrogen bonds with the hinge region (Met793).

Module C: Antimicrobial Screening

The enaminonitrile scaffold and its pyrazole/isoxazole derivatives often disrupt bacterial cell walls or inhibit DNA gyrase.

Protocol: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 guidelines.

Organisms:

  • Gram-Positive: Staphylococcus aureus (ATCC 25923).

  • Gram-Negative: Escherichia coli (ATCC 25922).

  • Fungal: Candida albicans (ATCC 10231).

Workflow:

  • Inoculum Prep: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Plate Setup: Use 96-well round-bottom plates.

  • Serial Dilution: Perform 2-fold serial dilutions of the test compound (Range: 128 µg/mL to 0.25 µg/mL).

  • Controls:

    • Ciprofloxacin (Antibacterial control).

    • Fluconazole (Antifungal control).

    • Sterility Control (Broth only).

    • Growth Control (Broth + Bacteria + DMSO).

  • Incubation: 18–24 hours at 37°C.

  • Readout: The MIC (Minimum Inhibitory Concentration) is the lowest concentration showing no visible turbidity .

Visualization of MIC Logic:

MIC_Logic cluster_decision Decision Logic Start Visual Inspection (Turbidity?) Turbid Turbid Well Start->Turbid Yes Clear Clear Well Start->Clear No Resistant/Insufficient Dose Resistant/Insufficient Dose Turbid->Resistant/Insufficient Dose NextConc Check Lower Concentration Clear->NextConc NextConc->Turbid Next well is Turbid? NextConc->Clear Next well is Clear? MIC_Result Record as MIC NextConc->MIC_Result If Next = Turbid

Figure 2: Decision logic for determining Minimum Inhibitory Concentration (MIC) in broth microdilution.

Data Interpretation & SAR Insights

When analyzing data from these derivatives, look for the following Structure-Activity Relationships (SAR):

Structural FeatureBiological ImpactObservation
4-Chlorophenyl (Para) Lipophilicity / Halogen BondEssential for potency. Removal or shift to ortho often decreases activity due to steric clash in the binding pocket.
Nitrile (-CN) Group H-Bond AcceptorCritical for interaction with kinase hinge regions (e.g., EGFR). Do not hydrolyze to acid unless targeting solubility.
C-2 Double Bond Michael AcceptorPotential for covalent inhibition (cysteine targeting). Monitor for non-specific toxicity (pan-assay interference).
Fused Ring (Pyrimidine) BioisostereConversion of the open-chain enaminonitrile to pyrimidine drastically increases anticancer specificity.
Troubleshooting Common Issues
  • Precipitation in Media: If compounds crash out upon adding to cell media, reduce the final concentration or use a cyclodextrin carrier.

  • Non-Linear Dose Response: If the Hill slope is steep (>3), suspect aggregation-based promiscuity. Add 0.01% Triton X-100 to the assay buffer to break aggregates.

References

  • Fadda, A. A., et al. (2009). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety.[2] European Journal of Medicinal Chemistry.[2]

  • El-Gazzar, M. G., et al. (2018). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances.[3]

  • Li, Y., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines.[3][4] RSC Advances.[3]

  • Grybaitė, B., et al. (2024).[5] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.[5] International Journal of Molecular Sciences.[6]

  • Sigma-Aldrich. Product Specification: (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile.

Sources

Application Notes & Protocols: (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Unveiling the Potential of a Versatile Scaffold

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile is a synthetic organic compound characterized by a unique combination of three key functional groups: a β-enaminonitrile system, a vinylogous amine, and a 4-chlorophenyl moiety. This structural arrangement provides a versatile scaffold for medicinal chemistry exploration. The 4-chlorophenyl group is a common feature in many bioactive molecules, influencing electronic properties and binding interactions with biological targets.[1] Furthermore, the nitrile group is a prevalent pharmacophore in numerous approved drugs, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[2] This document serves as a comprehensive guide to exploring the potential of this compound, providing detailed protocols for its evaluation as a precursor for novel therapeutic agents, particularly in the realm of oncology and kinase inhibition.

II. Rationale for Application in Kinase Inhibitor & Anticancer Drug Discovery

The structural elements of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile suggest a strong potential for its application as a foundational molecule in the development of kinase inhibitors.

  • Kinase Inhibition: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Many ATP-competitive kinase inhibitors feature heterocyclic cores that form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The enaminonitrile moiety of the title compound can be envisioned as a precursor or fragment for constructing more complex heterocyclic systems, such as pyrazoles or pyrimidines, which are known to interact with this hinge region.[4][5] The nitrile itself can serve as a crucial hydrogen bond acceptor.[2]

  • Anticancer Potential: Given that kinase signaling pathways are often hyperactive in cancer, inhibitors of these pathways are a major focus of anticancer drug discovery.[3][6] Compounds containing substituted pyrazole and thienopyrimidine cores, which can be synthesized from precursors like β-enaminonitriles, have demonstrated potent anti-proliferative activity against various cancer cell lines, including breast and glioblastoma models.[4][7] Therefore, derivatives of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile represent a promising avenue for the development of novel anticancer agents.

The following sections provide detailed protocols to systematically evaluate the potential of this compound and its derivatives.

III. Experimental Workflows & Protocols

A structured approach is essential for evaluating a new chemical entity in a drug discovery program. The workflow below outlines a tiered screening process, starting with computational assessment and progressing through biochemical and cell-based assays.

G cluster_0 Phase 1: In Silico & Biochemical Screening cluster_1 Phase 2: Cellular Activity Profiling cluster_2 Phase 3: Lead Optimization P1_Start Compound Synthesis ((2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile derivatives) P1_Dock Protocol 3: Molecular Docking (Predict Target Binding) P1_Start->P1_Dock P1_Kinase Protocol 1: In Vitro Kinase Assay (Determine IC50) P1_Dock->P1_Kinase Prioritize Targets P2_Cell Protocol 2: MTT Cell Proliferation Assay (Determine GI50) P1_Kinase->P2_Cell Active Compounds P2_Target Cellular Target Engagement (e.g., Western Blot for Phospho-protein) P2_Cell->P2_Target P3_SAR Structure-Activity Relationship (SAR) Studies P2_Target->P3_SAR P3_ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) P3_SAR->P3_ADME P3_ADME->P1_Start Iterative Design G cluster_kinase Kinase ATP-Binding Site cluster_ligand (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile Derivative Hinge Hinge Region (Backbone NH) Hydrophobic Hydrophobic Pocket Gatekeeper Gatekeeper Residue Ribose Ribose Pocket Chlorophenyl 4-Chlorophenyl Group Chlorophenyl->Hydrophobic Hydrophobic Interaction Chlorophenyl->Gatekeeper Interaction Nitrile Nitrile Group (H-bond acceptor) Nitrile->Ribose H-Bond Core Heterocyclic Core (from enaminonitrile) Core->Hinge H-Bonds

Caption: Hypothetical binding mode of a derivative in a kinase active site.

IV. Data Presentation

Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Example Biological Data Profile

Compound IDModificationKinase A IC50 (nM)Kinase B IC50 (nM)MCF-7 GI50 (µM)HCT116 GI50 (µM)
Parent-01 (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile>10,000>10,000>50>50
Deriv-02 Pyrazole Core2501,5002.53.1
Deriv-03 Pyrimidine Core859500.81.2
Deriv-04 Pyrimidine Core + 3-F on Ph406000.40.7
Staurosporine Control580.010.015

Data are hypothetical and for illustrative purposes only.

V. Conclusion and Future Directions

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile is a promising starting point for medicinal chemistry campaigns. Its inherent chemical functionalities make it an attractive scaffold for the synthesis of heterocyclic libraries targeting protein kinases. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate this compound and its derivatives, from initial computational predictions to biochemical potency and cellular efficacy. Successful identification of active compounds through this cascade will warrant further investigation into their mechanism of action, selectivity profiling across the kinome, and optimization of their pharmacokinetic properties for potential in vivo studies.

VI. References

Sources

Application Notes and Protocols: (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile, a β-enaminonitrile, is a versatile building block for the synthesis of a wide array of functional materials. Its unique molecular architecture, featuring a nucleophilic enamine, a cyano group, and an aromatic chlorophenyl moiety, offers a rich platform for designing novel polymers, metal-organic frameworks (MOFs), and functional dyes. This document provides detailed application notes and protocols for the utilization of this compound in material science research and development, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to guide experimental design and troubleshooting.

Physicochemical Properties

A summary of the key physicochemical properties of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Appearance Solid
Purity Typically ≥95%
InChI Key KJYOCBARUBWAHD-WEVVVXLNSA-N

Synthesis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

The synthesis of β-enaminonitriles can be achieved through various condensation reactions of nitriles.[1][2] A common and effective method is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of a nitrile containing an α-acidic proton.[1][3] This process leads to the formation of a β-enaminonitrile, which is the more stable tautomer compared to the corresponding cyanoimine due to π-conjugation.[1]

Protocol 1: Synthesis via Thorpe-Ziegler Reaction

This protocol describes the synthesis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile from 4-chlorophenylacetonitrile.

Materials:

  • 4-chlorophenylacetonitrile

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenylacetonitrile (0.1 mol) in 100 mL of anhydrous ethanol.

  • Initiation: Slowly add sodium ethoxide (0.1 mol) to the solution. The addition is exothermic, and the reaction mixture may warm up.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of 1M HCl, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile as a solid.

Expected Yield: 70-85%

Application in Material Science

The unique chemical functionalities of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile make it a valuable precursor for a variety of advanced materials.

Synthesis of Novel Heterocyclic Polymers

The enaminonitrile moiety is a versatile synthon for the construction of various heterocyclic rings.[4][5] This reactivity can be exploited for the synthesis of novel polymers with tailored electronic and physical properties. Poly(enaminonitrile)s have been synthesized and their thermal properties investigated.[6][7]

This protocol outlines the synthesis of a novel polymer incorporating pyrimidine rings through the reaction of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile with a bis(amidrazone) monomer.

Materials:

  • (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

  • Terephthalaldehyde bis(amidrazone)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Nitrogen atmosphere

Procedure:

  • Monomer Solution: In a dry Schlenk flask under a nitrogen atmosphere, dissolve (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile (10 mmol) and terephthalaldehyde bis(amidrazone) (10 mmol) in 50 mL of anhydrous DMSO.

  • Polymerization: Heat the reaction mixture to 120°C and stir for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into 500 mL of methanol with vigorous stirring. The polymer will precipitate out of the solution.

  • Purification: Filter the polymer and wash it thoroughly with methanol and then with hot DMF to remove any unreacted monomers and oligomers.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the nitrile and amine peaks of the monomers and appearance of characteristic pyrimidine ring vibrations), Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermogravimetric Analysis (TGA) to assess its thermal stability.

Diagram of Polymerization Workflow:

polymerization_workflow Monomers Monomers (Enaminonitrile & Bis(amidrazone)) Reaction Polymerization 120°C, 24h, N₂ Monomers->Reaction Solvent Anhydrous DMSO Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Filtration & Washing (Methanol, DMF) Precipitation->Purification Drying Vacuum Drying 80°C, 24h Purification->Drying Characterization Polymer Characterization (FTIR, NMR, GPC, TGA) Drying->Characterization

Caption: Workflow for the synthesis of a poly(pyrimidine-enaminonitrile).

Functional Ligand for Metal-Organic Frameworks (MOFs)

The amino and nitrile groups of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile can act as coordination sites for metal ions, making it a suitable organic linker for the synthesis of novel MOFs.[8][9] The presence of the chlorophenyl group can also influence the framework's properties, such as its porosity and gas sorption characteristics.

This protocol describes a potential solvothermal synthesis of a MOF using (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile as a ligand and zinc nitrate as the metal source.[10][11]

Materials:

  • (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution: In a glass vial, dissolve (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile (0.5 mmol) and zinc nitrate hexahydrate (0.5 mmol) in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Solvothermal Reaction: Seal the vial in a Teflon-lined stainless-steel autoclave and heat it in an oven at 100°C for 48 hours.

  • Crystal Collection: After cooling the autoclave to room temperature, collect the resulting crystals by filtration.

  • Washing: Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.

  • Activation: Activate the MOF by solvent exchange with a volatile solvent like acetone, followed by heating under vacuum to remove the guest solvent molecules from the pores.

Characterization: The synthesized MOF can be characterized by single-crystal X-ray diffraction (SC-XRD) to determine its crystal structure, powder X-ray diffraction (PXRD) to confirm phase purity, TGA for thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine its surface area and porosity.

Diagram of MOF Synthesis Logic:

mof_synthesis_logic Ligand Enaminonitrile Ligand (Amino & Nitrile donors) Coordination Coordination Bonding Ligand->Coordination Metal Metal Ion (Zn²⁺) Metal->Coordination Solvent Solvent System (DMF/Ethanol) SelfAssembly Self-Assembly Solvent->SelfAssembly Conditions Solvothermal Conditions (100°C, 48h) Conditions->SelfAssembly Coordination->SelfAssembly MOF Crystalline MOF SelfAssembly->MOF

Caption: Logical relationship in the solvothermal synthesis of a MOF.

Precursor for Functional Dyes

The extended π-conjugated system and the presence of electron-donating (amino) and electron-withdrawing (cyano, chlorophenyl) groups suggest that (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile can be a valuable precursor for the synthesis of functional dyes.[12][13] These dyes could find applications in various fields, including as fluorescent probes or in dye-sensitized solar cells.

This protocol describes the synthesis of a novel azo dye by diazotization of an aromatic amine and subsequent coupling with (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile.

Materials:

  • (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

  • 4-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium acetate

  • Ethanol

  • Ice bath

Procedure:

  • Diazotization: In a beaker, dissolve 4-nitroaniline (10 mmol) in a mixture of 5 mL of concentrated HCl and 10 mL of water. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (10 mmol) in 5 mL of water, keeping the temperature below 5°C. Stir the mixture for 30 minutes to form the diazonium salt solution.

  • Coupling Reaction: In a separate beaker, dissolve (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile (10 mmol) in 50 mL of ethanol and cool it to 0-5°C. Slowly add the cold diazonium salt solution to the enaminonitrile solution with constant stirring.

  • pH Adjustment: Add a saturated solution of sodium acetate to adjust the pH to 4-5. A colored precipitate should form.

  • Isolation: Stir the reaction mixture for another 2 hours at 0-5°C. Filter the precipitated dye, wash it with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure azo dye.

Characterization: The synthesized dye can be characterized by UV-Vis spectroscopy to determine its absorption and emission properties, FTIR and NMR spectroscopy to confirm its structure, and its dyeing performance can be evaluated on various substrates.

Diagram of Azo Dye Synthesis:

azo_dye_synthesis AromaticAmine 4-Nitroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) AromaticAmine->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt Coupling Azo Coupling (pH 4-5, 0-5°C) DiazoniumSalt->Coupling Enaminonitrile (2E)-3-amino-3-(4-chlorophenyl) prop-2-enenitrile Enaminonitrile->Coupling AzoDye Azo Dye Product Coupling->AzoDye

Caption: Synthetic pathway for an azo dye from the enaminonitrile.

Conclusion

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile is a promising and versatile building block for the development of novel functional materials. The protocols provided in this document offer a starting point for researchers to explore its potential in the synthesis of advanced polymers, MOFs, and dyes. The inherent reactivity of the enaminonitrile moiety, coupled with the electronic properties of the chlorophenyl group, opens up a vast chemical space for the design of materials with tailored properties for a wide range of applications. Further research into the reaction conditions and the exploration of different co-monomers and metal centers will undoubtedly lead to the discovery of new materials with exciting functionalities.

References

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  • Fatma, K., et al. (2015). Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles. Mini-Reviews in Organic Chemistry, 12(2), 125-159.
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  • Hassan, A. A., et al. (2009). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. European Journal of Medicinal Chemistry, 44(12), 4813-4818. [Link]

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  • Singh, S., et al. (2012). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(3), o769. [Link]

  • Talaat, R. M., et al. (2011). β-Enaminonitriles in heterocylic synthesis: Synthesis of new tetrahydropyridinethione, pyridopyrimidines, pyridotriazines and dihydropyridines. Journal of the Serbian Chemical Society, 76(8), 1085-1094.
  • Thorpe, J. F. (1909). CXXV.—The formation and reactions of imino-compounds. Part XI. The formation of 1: 3-naphthylenediamine and its derivatives from o-tolylacetonitrile. Journal of the Chemical Society, Transactions, 95, 1903-1909.
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  • Zhu, Y., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(11), 6426-6435. [Link]

  • Patel, N. B., & Patel, J. C. (2016). Synthesis and characterization of some bi- functional reactive dyes and their application on various fibers. Journal of Saudi Chemical Society, 20(3), 329-336. [Link]

  • Moore, J. A., & Robello, D. R. (1992). Synthesis and curing of a thermally stable poly(enaminonitrile). Macromolecules, 25(2), 103-109. [Link]

  • Moore, J. A., & Kaur, S. (1997). Synthesis and Characterization of Poly(piperazinenaminonitriles). Macromolecules, 30(23), 7086–7090. [Link]

  • Kim, S. T., Moon, H. S., & Gong, M. S. (1992). Synthesis and properties of polyurethanes containing enaminonitrile units in the main chain. Macromolecules, 25(27), 7392-7394. [Link]

  • Kandile, N. G., et al. (2022). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Polymers, 14(17), 3591. [Link]

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  • Wang, C., et al. (2014). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions, 43(30), 11486-11491. [Link]

  • Garibay, S. J., & Cohen, S. M. (2014). Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal–Organic Frameworks of UiO-66 Topology. Inorganic Chemistry, 53(19), 10246–10253. [Link]

  • Tuleushov, G., & Attfield, M. (2018). Synthesis of metal organic framework materials by performing linker exchanges using solvothermal method. International Journal of Biology and Chemistry, 11(1), 4-9.
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  • Singh, S., et al. (2012). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(3), o769. [Link]

  • Garibay, S. J., & Cohen, S. M. (2014). Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal–Organic Frameworks of UiO-66 Topology. Inorganic Chemistry, 53(19), 10246–10253. [Link]

  • Al-Mousawi, S. M., et al. (2011). Studies on β-Enaminonitriles. Part 4. Reaction of β-Enaminonitriles with Acid Chlorides. Molecules, 16(8), 6419-6429.
  • Zhu, Y., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(11), 6426-6435. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific chemical synthesis. The information provided herein is based on established chemical principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Question 1: Why is my yield of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile consistently low?

Low yields can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Let's break down the potential causes and their remedies.

Potential Cause A: Incomplete Reaction

The condensation reaction between 4-chlorobenzonitrile and acetonitrile to form the desired β-enaminonitrile is a base-catalyzed process, often referred to as a Thorpe-Ziegler type reaction.[1][2][3] The efficiency of this reaction is highly dependent on the choice of base and reaction conditions.

  • Explanation: The reaction proceeds via the deprotonation of acetonitrile to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 4-chlorobenzonitrile.[1][4] If the base is not strong enough to effectively deprotonate acetonitrile, or if the reaction temperature is too low, the reaction rate will be slow, leading to incomplete conversion and low yields.

  • Solution:

    • Base Selection: Employ a strong, non-nucleophilic base. While traditional methods might use sodium ethoxide, modern protocols often favor stronger bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) for improved yields.[4]

    • Temperature Control: The reaction temperature is a critical parameter. Running the reaction at an optimal temperature, often elevated, can significantly increase the reaction rate and drive the equilibrium towards the product.[5][6] However, excessively high temperatures can promote side reactions. It is crucial to find the right balance.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Potential Cause B: Competing Side Reactions

Several side reactions can compete with the desired product formation, consuming starting materials and reducing the overall yield.

  • Explanation:

    • Self-condensation of Acetonitrile: Acetonitrile can undergo self-condensation to form 3-aminocrotononitrile, especially if there is a localized high concentration of the acetonitrile carbanion.

    • Dimerization of Malononitrile (if used as a starting material): In alternative synthetic routes that might involve malononitrile, it is known to dimerize under basic conditions to form 2-amino-1,1,3-tricyanopropene.[7][8][9]

    • Hydrolysis of Nitriles: The presence of water in the reaction mixture can lead to the hydrolysis of the nitrile starting materials to their corresponding amides or carboxylic acids, particularly under basic conditions.[10][11]

  • Solution:

    • Strictly Anhydrous Conditions: Use freshly distilled, dry solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Controlled Addition of Reagents: Add the base slowly to the reaction mixture to avoid localized high concentrations that could favor self-condensation reactions. Similarly, a slow addition of acetonitrile to the 4-chlorobenzonitrile and base mixture can be beneficial.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant might favor side reactions.

dot

Caption: Troubleshooting flowchart for low product yield.

Question 2: I'm observing an unexpected peak in my NMR/LC-MS analysis. What could it be?

The presence of unexpected peaks indicates the formation of impurities or side-products. Identifying these is crucial for optimizing the reaction and purification process.

Potential Impurity A: (Z)-isomer of the Product

  • Explanation: The desired product is the (E)-isomer, which is generally the thermodynamically more stable isomer due to reduced steric hindrance.[5] However, under certain conditions, the (Z)-isomer can also be formed. The stereochemistry is often influenced by factors like intramolecular hydrogen bonding.[5]

  • Identification: The (E) and (Z) isomers will likely have very similar mass-to-charge ratios in MS analysis but can often be distinguished by their different retention times in HPLC and distinct coupling constants for the vinylic protons in ¹H NMR spectroscopy.

  • Solution: Altering the reaction solvent or temperature may influence the E/Z ratio.[5] Purification by column chromatography can often separate the two isomers.

Potential Impurity B: Unreacted Starting Materials

  • Explanation: This is a common issue, especially if the reaction has not gone to completion.

  • Identification: Compare the retention times (LC) or chemical shifts (NMR) of the unexpected peaks with those of authentic samples of 4-chlorobenzonitrile and acetonitrile (or its self-condensation product).

  • Solution: Refer to the solutions for "Incomplete Reaction" in Question 1. Effective purification, such as column chromatography or recrystallization, should remove unreacted starting materials.

Potential Impurity C: Hydrolysis Products

  • Explanation: If moisture is present, 4-chlorobenzonitrile can hydrolyze to 4-chlorobenzamide or 4-chlorobenzoic acid.[10][11] The enaminonitrile product itself can also be susceptible to hydrolysis, especially during acidic work-up, which can revert it back to a β-keto nitrile or further to a ketone.[2][12]

  • Identification: These hydrolysis products will have different molecular weights and polarities compared to the desired product. They can be identified by LC-MS and comparison with authentic samples.

  • Solution: Ensure strictly anhydrous reaction conditions. During work-up, use neutral or slightly basic conditions if possible to minimize hydrolysis of the enamine functionality.

Potential Impurity D: Products of Further Condensation

  • Explanation: The initial β-enaminonitrile product can sometimes react further, especially at higher temperatures, to form more complex structures like pyrimidines.[5][6][13]

  • Identification: These products will have significantly higher molecular weights. Their structures can be elucidated using advanced NMR techniques (e.g., 2D NMR) and high-resolution mass spectrometry.

  • Solution: Carefully control the reaction temperature and time to minimize the formation of these higher-order condensation products.[5][6]

Potential Impurity Likely Cause Primary Identification Method
(Z)-isomerNon-optimized reaction conditions¹H NMR, HPLC
Unreacted Starting MaterialsIncomplete reactionHPLC, TLC, NMR
4-chlorobenzamideHydrolysis of starting materialLC-MS
4-chlorobenzoic acidHydrolysis of starting materialLC-MS
Pyrimidine derivativesHigh reaction temperature/timeLC-MS, NMR
Question 3: My purified product is unstable and decomposes over time. How can I improve its stability?

Explanation: Enaminonitriles can be sensitive to acidic conditions, which can catalyze their hydrolysis.[12] They can also be susceptible to oxidation and photodecomposition.

Solution:

  • Storage Conditions: Store the purified product in a cool, dark place under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon).

  • pH Control: Avoid exposure to acidic environments. If the product was purified from an acidic solution, ensure all traces of acid are removed.

  • Solvent Choice for Storage: If storing in solution, use a non-protic, anhydrous solvent.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile?

The synthesis is a variation of the Thorpe reaction, a base-catalyzed condensation of nitriles.[1][2] The mechanism involves the following key steps:

  • Deprotonation: A strong base removes an α-proton from acetonitrile to form a resonance-stabilized carbanion.[1]

  • Nucleophilic Attack: The acetonitrile carbanion attacks the electrophilic carbon of the nitrile group of 4-chlorobenzonitrile.

  • Intermediate Formation: This addition forms an intermediate imine anion.

  • Protonation and Tautomerization: The imine anion is protonated, and then tautomerizes to the more stable, conjugated enamine product, (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile.[4]

dot

Reaction_Mechanism Acetonitrile Acetonitrile Carbanion Acetonitrile Carbanion Acetonitrile->Carbanion + Base - H+ ImineAnion Imine Anion Intermediate Carbanion->ImineAnion Nucleophilic Attack Chlorobenzonitrile 4-Chlorobenzonitrile Chlorobenzonitrile->ImineAnion Product (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile ImineAnion->Product Protonation & Tautomerization

Caption: Simplified reaction mechanism.

Q2: What are the recommended purification techniques for this compound?

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is a good method for removing small amounts of impurities if a suitable solvent system can be found. A solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature is ideal.

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from both more polar and less polar impurities, as well as any geometric isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Acid-Base Extraction: If acidic or basic impurities are present, an acid-base extraction can be an effective preliminary purification step.[14]

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Nitrile Toxicity: Both 4-chlorobenzonitrile and acetonitrile are toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Strong bases like LiHMDS and NaH are corrosive and/or pyrophoric. Handle them with extreme care under an inert atmosphere.

  • Solvent Hazards: Organic solvents like THF are flammable. Avoid open flames and ensure proper ventilation.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

III. Experimental Protocols

Protocol 1: General Synthesis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

This is a general guideline and may require optimization.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Base Addition: Cool the THF to 0 °C and slowly add LiHMDS (1.0 M in THF, 1.1 equivalents).

  • Acetonitrile Addition: Slowly add anhydrous acetonitrile (1.0 equivalent) to the cooled base solution via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

  • 4-Chlorobenzonitrile Addition: Dissolve 4-chlorobenzonitrile (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench it by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile.

References

  • Thorpe reaction - Grokipedia. Available at: [Link]

  • Li, Y., Zhu, Y., Xiang, S., Fan, W., Jin, J., & Huang, D. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(13), 7643–7651. Available at: [Link]

  • Chemistry of Malononitrile Review. Scribd. Available at: [Link]

  • Thorpe reaction - Wikipedia. Available at: [Link]

  • Thorpe reaction - L.S.College, Muzaffarpur. Available at: [Link]

  • Li, Y., Zhu, Y., Xiang, S., Fan, W., Jin, J., & Huang, D. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(13), 7643–7651. Available at: [Link]

  • Efficient synthesis of β-aminonitriles from arynes and imines in acetonitrile - RSC Publishing. Available at: [Link]

  • Chemistry of malononitrile - PDF Free Download. datapdf.com. Available at: [Link]

  • Li, Y., Zhu, Y., Xiang, S., Fan, W., Jin, J., & Huang, D. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(13), 7643–7651. Available at: [Link]

  • Computational Revision of the Mechanism of the Thorpe Reaction - MDPI. Available at: [Link]

  • Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines - ResearchGate. Available at: [Link]

  • Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Available at: [Link]

  • Malononitrile: A Versatile Active Methylene Group - SciSpace. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. Available at: [Link]

  • (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one - MDPI. Available at: [Link]

  • (PDF) Reactions of Malononitrile Dimer with Isothiocyanates - ResearchGate. Available at: [Link]

  • Mechanism of Hydrolysis and Structure-Stability Relationship of Enaminones as Potential Prodrugs of Model Primary Amines - PubMed. Available at: [Link]

  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - Frontiers. Available at: [Link]

  • β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC. Available at: [Link]

  • The chemistry of .beta.-enaminonitriles as versatile reagents in heterocyclic synthesis | Chemical Reviews - ACS Publications. Available at: [Link]

  • 20.7: Chemistry of Nitriles. LibreTexts. Available at: [Link]

  • Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Available at: [Link]

  • Recent Advances in the Chemistry of Nitriles and Enaminonitriles - The Jordan Journal of Earth and Environmental Sciences. Available at: [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - ResearchGate. Available at: [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available at: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - MDPI. Available at: [Link]

  • Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety - PubMed. Available at: [Link]

  • Role of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Aminothiazole Derivatives against Prostate Carcinoma - Taylor & Francis. Available at: [Link]

  • 3-(4-chlorophenyl)prop-2-en-1-one - PMC - NIH. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • 3-Amino Piperidine impurity | CAS 54012-73-6 - Veeprho. Available at: [Link]

  • Typical examples of impurities observed in synthesized peptides:... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. Available at: [Link]

  • 3-Amino-3-(prop-2-enylamino)prop-2-enenitrile | C6H9N3 - PubChem. Available at: [Link]

  • 3-Amino-3-(prop-2-ynylamino)prop-2-enenitrile | C6H7N3 - PubChem. Available at: [Link]

Sources

Technical Support Center: HPLC Separation of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #HPLC-ENAM-001 Assigned Specialist: Dr. A. Chen, Senior Application Scientist Subject: Troubleshooting Geometric Isomer Separation & Stability

Executive Summary

You are attempting to separate the isomers of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile . This molecule is a classic enaminonitrile —a "push-pull" alkene where an electron-donating amine and an electron-withdrawing nitrile lower the rotational barrier of the double bond.

The Core Challenge: Unlike standard stable organic molecules, this compound exists in a dynamic equilibrium. The primary issues you will encounter are on-column E/Z isomerization (leading to "ghost peaks" or plateaus) and acid-catalyzed hydrolysis (sample degradation).

This guide prioritizes thermodynamic control and stationary phase selectivity to resolve these isomers without degrading the sample.

Part 1: Troubleshooting Guide (Q&A)

Q1: I see a "saddle" or a raised baseline plateau between my two main peaks. What is happening?

Diagnosis: Dynamic On-Column Isomerization. This is the hallmark of enaminonitriles. The energy barrier for rotation around the C=C bond is low enough that the E and Z isomers interconvert during the separation. The plateau represents molecules that switched forms while traveling through the column.

Corrective Action:

  • Lower the Temperature: Isomerization is thermally driven. Reduce the column oven temperature to 10°C - 15°C . This "freezes" the equilibrium, sharpening the peaks and removing the saddle.

  • Increase Flow Rate: Reduce the residence time on the column. If pressure allows, increase flow from 1.0 mL/min to 1.5 mL/min.

  • Avoid Protic Solvents (If possible): Protic solvents (Methanol/Water) can facilitate proton-transfer-mediated isomerization. Switching to an Acetonitrile/Water system often stabilizes the isomers better than Methanol.

Q2: My peaks are co-eluting or have poor resolution (Rs < 1.5) on a standard C18 column.

Diagnosis: Insufficient Selectivity for Geometric Isomers. Standard C18 columns separate based on hydrophobicity. The E and Z isomers of your compound have nearly identical hydrophobicities, making C18 an inefficient tool.

Corrective Action: Switch to a Phenyl-Hexyl or Biphenyl Stationary Phase.

  • Why? The chlorophenyl ring in your molecule has

    
    -electrons. Phenyl-based columns engage in 
    
    
    
    -
    
    
    interactions with the analyte. The E and Z isomers have different steric shapes, affecting how effectively their aromatic rings can "stack" with the stationary phase. This steric-electronic discrimination provides vastly superior resolution compared to C18.
Q3: My sample peak area decreases over time, or I see new, unknown peaks appearing in the void volume.

Diagnosis: Acid-Catalyzed Hydrolysis. Enaminonitriles are acid-sensitive. In the presence of water and strong acid (like 0.1% TFA), the enamine moiety hydrolyzes to a ketone (likely 4-chlorophenacyl cyanide) and releases ammonia.

Corrective Action:

  • Remove Strong Acids: Stop using TFA. It is too acidic (pH ~2).

  • Buffer to Neutral pH: Use 10 mM Ammonium Acetate (pH 6.5 - 7.5) or Ammonium Bicarbonate (pH 8.0). This pH range preserves the enamine structure while suppressing silanol ionization.

  • Check Sample Diluent: Ensure your sample is dissolved in pure Acetonitrile or DMSO, not an acidic aqueous mixture.

Part 2: The "Gold Standard" Protocol

This method is designed to be self-validating : if the peaks are sharp, the temperature is correct; if the retention is stable, the pH is correct.

Method Parameters
ParameterSettingTechnical Rationale
Column Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XBridge Phenyl)Maximizes

-

selectivity for geometric isomers.
Dimensions 150 x 4.6 mm, 3.5 µm or 2.7 µm (Core-Shell)Balances resolution (N) with backpressure.
Mobile Phase A 10 mM Ammonium Acetate (pH 7.0)Neutral pH prevents hydrolysis and minimizes silanol tailing.
Mobile Phase B AcetonitrileAprotic solvent reduces isomerization risk compared to MeOH.
Gradient 40% B to 70% B over 15 minShallow gradient focuses on the hydrophobic isomer region.
Flow Rate 1.2 mL/minFaster flow minimizes on-column reaction time.
Temperature 15°C (Critical) MUST be sub-ambient to stop E/Z interconversion.
Detection UV 280 nmThe extended conjugation of the enaminonitrile absorbs strongly here.

Part 3: Visual Troubleshooting Logic

The following diagrams illustrate the decision-making process and the mechanism of failure.

Figure 1: Troubleshooting Logic Tree

TroubleshootingTree Start Start: Analyze Chromatogram Issue1 Are peaks connected by a raised plateau? Start->Issue1 Action1 Dynamic Isomerization. ACTION: Lower Temp to 15°C Issue1->Action1 Yes Issue2 Is Resolution < 1.5? Issue1->Issue2 No Action1->Issue2 Action2 Lack of Selectivity. ACTION: Switch to Phenyl-Hexyl Column Issue2->Action2 Yes Issue3 Are peaks tailing (As > 1.5)? Issue2->Issue3 No Action2->Issue3 Action3 Silanol Interaction. ACTION: Increase Buffer Strength (20mM) or Switch to High pH Hybrid Column Issue3->Action3 Yes Issue4 Are peaks disappearing? Issue3->Issue4 No Action3->Issue4 Action4 Acid Hydrolysis. ACTION: Remove TFA. Use Ammonium Acetate pH 7.0 Issue4->Action4 Yes Success Success: Sharp, Resolved Peaks Issue4->Success No Action4->Success

Caption: Step-by-step logic flow to diagnose peak shape and stability issues specific to enaminonitriles.

Figure 2: Method Development Workflow

MethodDev Step1 1. pH Scouting (Check Stability) Step2 2. Column Selection (Selectivity) Step1->Step2 Detail1 Avoid TFA. Use NH4OAc (pH 7) Step1->Detail1 Step3 3. Thermal Tuning (Peak Shape) Step2->Step3 Detail2 Compare C18 vs. Phenyl-Hexyl Step2->Detail2 Detail3 Cool to 10-15°C to stop rotation Step3->Detail3 Final Optimized Method Step3->Final

Caption: The critical path for developing a robust method for labile geometric isomers.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 2: Basic Concepts and Control of Separation).

  • Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America. (Explains the thermodynamic effect on peak spacing and isomer interconversion).

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs." Journal of Chromatography A. (Validates the use of Phenyl-Hexyl phases for amine selectivity).

  • Agilent Technologies. (2021).[1][2] "How Do I Choose? A guide to HPLC column selection." (Reference for stationary phase interaction mechanisms).

Sources

Recrystallization techniques for purifying (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Executive Summary & Molecule Profile

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile (also known as 3-amino-3-(4-chlorophenyl)acrylonitrile) is a critical enaminonitrile intermediate often used in the synthesis of fused heterocycles like pyrimidines and pyridines.

  • CAS: 107840-43-7[1][2]

  • Chemical Class:

    
    -Enaminonitrile
    
  • Physical State: Solid (White to pale yellow crystals)

  • Key Challenge: This molecule possesses a "push-pull" alkene system, making it susceptible to hydrolysis under acidic conditions and "oiling out" during recrystallization due to its moderate melting point and polarity.

Solvent Selection & Strategy (FAQ)

Q: What is the primary solvent system recommended for this compound? A: The most robust system is Ethanol/Water (EtOH/H₂O) .

  • Why: The amino and nitrile groups provide hydrogen bonding capability, making the compound soluble in hot ethanol. The hydrophobic 4-chlorophenyl ring reduces solubility in water. Adding water to a hot ethanolic solution drastically reduces solubility in a controlled manner, forcing crystallization.

  • Alternative: For strictly anhydrous applications (e.g., if the next step involves moisture-sensitive reagents), use Toluene or Ethyl Acetate/Hexane .

Q: Why does my crude product look orange/red? A: This is likely due to oligomeric impurities or oxidation products of the starting nitrile. Enaminonitriles can undergo self-condensation if the reaction temperature was uncontrolled. These impurities are often more polar and can be removed via activated charcoal treatment during the hot filtration step.

Standard Operating Procedure (SOP)

Protocol A: The Ethanol/Water Displacement Method (Recommended)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of absolute ethanol needed to dissolve the solid at reflux (~78°C).

    • Tip: If the solution is dark, add activated charcoal (1-2% w/w) and reflux for 5 minutes, then filter hot through a Celite pad.

  • Displacement: While maintaining a gentle boil, slowly add warm water (50-60°C) dropwise.

    • Stop Point: Stop adding water exactly when a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2-3 hours.

    • Critical: Do not use an ice bath immediately. Rapid cooling promotes oiling out.

  • Harvesting: Once heavy crystallization is observed at room temperature, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter via vacuum filtration and wash with cold 20% EtOH/Water.

Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

  • Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals.

  • Cause: The solution temperature is above the melting point of the solvated product, or the impurity profile is depressing the melting point.

  • Solution:

    • Reheat: Re-dissolve the oil by heating the solution back to reflux.

    • Seed: Add a "seed crystal" of pure product (if available) as the solution cools to ~50°C.

    • Agitate: Vigorously scratch the inner wall of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • Solvent Adjustment: You likely added too much water. Add more ethanol to increase solubility and lower the saturation temperature.

Issue 2: Hydrolysis (Ammonia Smell)

  • Symptom: The product smells of ammonia or the melting point drops significantly after recrystallization.

  • Cause: Prolonged boiling in water/ethanol can hydrolyze the enamine (

    
    ) to a ketone (
    
    
    
    ) or nitrile to amide.
  • Solution: Limit boiling time to <15 minutes. Ensure the water used is neutral (pH 7), not acidic.

Visual Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck IsSoluble Soluble? SolubilityCheck->IsSoluble EtOH_System Use Ethanol/Water System IsSoluble->EtOH_System Yes Alt_Solvent Try Toluene or Ethyl Acetate IsSoluble->Alt_Solvent No ColorCheck Is solution colored? EtOH_System->ColorCheck Charcoal Add Activated Charcoal Hot Filtration ColorCheck->Charcoal Yes (Dark/Red) Crystallize Slow Cool -> Crystallize ColorCheck->Crystallize No (Pale Yellow) Charcoal->Crystallize Alt_Solvent->Crystallize

Caption: Decision logic for selecting the optimal purification route based on solubility and impurity profile.

Figure 2: Troubleshooting "Oiling Out"

OilingOut OilFormed Liquid Droplets Form (Oiling Out) Reheat Reheat to Reflux (Dissolve Oil) OilFormed->Reheat AddSolvent Add 10% more Ethanol Reheat->AddSolvent CoolSlow Cool Slowly to 50°C AddSolvent->CoolSlow Seed Add Seed Crystal or Scratch Glass CoolSlow->Seed Success Crystal Formation Seed->Success

Caption: Step-by-step remediation protocol when the product separates as an oil rather than a solid.

Quantitative Data: Solvent Properties

Solvent SystemPolarity IndexBoiling Point (°C)SuitabilityNotes
Ethanol / Water 5.2 (EtOH)78 / 100High Best balance of yield and purity. Risk of hydrolysis if boiled too long.
Toluene 2.4110Medium Good for anhydrous needs. Higher BP requires careful heating control.
Ethyl Acetate 4.477Medium Good solubility, but often requires Hexane/Heptane as anti-solvent.
Chloroform 4.161Low Too good a solvent; difficult to induce crystallization without evaporation.

References

  • Sigma-Aldrich. (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile Product Sheet. Retrieved from

  • Khalafy, J., et al. (2013).[3] A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from

  • University of Calgary. Recrystallization: Purification of Solids. Department of Chemistry. Retrieved from

  • Murov, S. Experiment 2: Recrystallization & Oiling Out Troubleshooting. Retrieved from

  • PubChem. (E)-3-Aminoacrylaldehyde Compound Summary. (Structural Analog Data). Retrieved from

Sources

Technical Support Center: Purification of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile. The purity of this compound is critical for its use as a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification process.

Introduction: The Criticality of Purity

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile is a versatile building block in medicinal chemistry. Its enamine and nitrile functionalities make it susceptible to various side reactions during its synthesis, which is often accomplished via a Thorpe-Ziegler type condensation. The presence of impurities, even in small amounts, can significantly impact the yield and purity of subsequent reaction steps, and ultimately compromise the safety and efficacy of the final drug substance. This guide will equip you with the knowledge to identify and effectively remove these impurities.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile in a question-and-answer format.

Q1: My crude product is a sticky oil or fails to solidify completely. What is the likely cause and how can I resolve this?

A1: The presence of a significant amount of unreacted starting materials or low-molecular-weight byproducts can lead to an oily crude product. The Thorpe-Ziegler reaction, a common route to this compound, involves the base-catalyzed condensation of a nitrile with an α-acidic proton (like acetonitrile) with another nitrile (like 4-chlorobenzonitrile).[1][2][3][4] Incomplete reaction is a frequent issue.

Troubleshooting Steps:

  • Confirm Reaction Completion: Before workup, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). A common eluent system for enaminonitriles is a mixture of hexanes and ethyl acetate. The starting materials, being generally less polar than the enaminonitrile product, will have a higher Rf value.

  • Initial Purification by Trituration: If the product is an oil, attempt to induce solidification by trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexane or a mixture of hexane and diethyl ether are good starting points.

  • Aqueous Wash: During the workup, ensure thorough washing of the organic layer with water and brine. This will help remove any residual base and water-soluble starting materials or byproducts.

Q2: After recrystallization, my product yield is very low. What are the common pitfalls?

A2: Low recovery after recrystallization is a frequent problem and can be attributed to several factors, primarily related to solvent choice and the amount of solvent used.

Troubleshooting Steps:

  • Optimize the Recrystallization Solvent: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For enaminonitriles, ethanol is a commonly used and effective recrystallization solvent.[5] You can also explore solvent pairs like ethanol/water or ethyl acetate/hexanes.

  • Use the Minimum Amount of Hot Solvent: A common error is using an excessive amount of hot solvent to dissolve the crude product. This leads to a significant portion of the product remaining in the mother liquor upon cooling. Add the hot solvent portion-wise until the solid just dissolves.

  • Slow Cooling: Rapid cooling, such as placing the hot flask directly in an ice bath, can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals before further cooling in an ice bath.

Q3: My TLC analysis shows a persistent impurity spot with a similar Rf to my product. How can I separate them?

A3: An impurity with a similar polarity to your product can be challenging to remove by simple recrystallization. This could be a structurally related byproduct.

Troubleshooting Steps:

  • Column Chromatography: This is the most effective method for separating compounds with similar polarities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A gradient elution starting with a less polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 hexanes/ethyl acetate) can effectively separate the product from closely running impurities. Monitor the fractions by TLC.

  • pH Adjustment during Extraction: If the impurity is acidic or basic in nature, an acid-base extraction during the workup can be very effective. Since the target compound has a basic amino group, it can be separated from neutral or acidic impurities.

Q4: I suspect my product is contaminated with the hydrolyzed amide or carboxylic acid. How can I identify and remove these?

A4: The nitrile group in your product can undergo hydrolysis to the corresponding amide or carboxylic acid, especially if exposed to acidic or basic conditions for extended periods at elevated temperatures.[6][7][8][9][10][11]

Identification:

  • Infrared (IR) Spectroscopy: The presence of an amide will show a characteristic C=O stretch around 1650-1690 cm⁻¹. A carboxylic acid will exhibit a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

  • ¹H NMR Spectroscopy: Amide N-H protons typically appear as broad signals. The carboxylic acid proton is a very broad singlet, often far downfield (>10 ppm).

Removal Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. .

    • Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic enaminonitrile will move into the aqueous layer as its protonated salt, while the neutral amide and acidic carboxylic acid will remain in the organic layer.

    • Separate the aqueous layer and neutralize it with a base (e.g., saturated sodium bicarbonate solution) to precipitate the purified product.

    • Extract the purified product back into an organic solvent, dry, and concentrate.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude products that are mostly solid and contain impurities with different solubility profiles.

Materials:

  • Crude (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point.

  • Add the hot solvent to the crude solid portion-wise, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then perform a hot gravity filtration to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the purified (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile.

Protocol 2: Purification by Column Chromatography

This protocol is ideal for separating the target compound from impurities with similar polarities.

Materials:

  • Crude (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the Column: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexanes/ethyl acetate).

  • Collect Fractions: Collect the eluent in fractions.

  • Monitor by TLC: Spot each fraction on a TLC plate and develop it in an appropriate eluent (e.g., 8:2 hexanes/ethyl acetate). Visualize the spots under a UV lamp.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Troubleshooting Summary for Purification Issues

IssuePotential CauseRecommended Solution
Oily Crude ProductIncomplete reaction, presence of unreacted starting materials.Confirm reaction completion by TLC. Purify by trituration or column chromatography.
Low Recrystallization YieldIncorrect solvent, too much solvent used, rapid cooling.Optimize recrystallization solvent (e.g., ethanol). Use minimal hot solvent. Allow for slow cooling.
Persistent Impurity on TLCImpurity with similar polarity to the product.Purify by column chromatography using a gradient elution. Consider acid-base extraction.
Presence of Hydrolysis ProductsExposure to acid/base at high temperatures.Identify by IR/NMR. Remove by acid-base extraction.

Table 2: Common Solvents for Purification

Purification MethodSolvent/Solvent SystemRationale
RecrystallizationEthanol, Ethanol/Water, Ethyl Acetate/HexanesGood balance of solubility at different temperatures for many enaminonitriles.
Column ChromatographyHexanes/Ethyl Acetate (gradient)Allows for fine-tuning of polarity to separate compounds with similar Rf values.
TriturationHexanes, Diethyl EtherGood for removing non-polar impurities while the more polar product remains solid.

Visualizations

Workflow for Troubleshooting Purification

G start Crude Product is_solid Is the product solid? start->is_solid triturate Triturate with Hexanes/Ether is_solid->triturate No (Oily) recrystallize Recrystallize (e.g., Ethanol) is_solid->recrystallize Yes triturate->is_solid check_purity Check Purity (TLC/NMR) recrystallize->check_purity pure Pure Product check_purity->pure Yes column Column Chromatography check_purity->column No (Impure) acid_base Consider Acid-Base Extraction check_purity->acid_base Persistent Impurity column->check_purity acid_base->column

Caption: A decision-making workflow for the purification of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile.

Impurity Identification and Removal Strategy

G crude Crude Product analysis Analyze by TLC, IR, NMR crude->analysis impurity_type Identify Impurity Type analysis->impurity_type starting_materials Unreacted Starting Materials (e.g., 4-chlorobenzonitrile) impurity_type->starting_materials Different Rf hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) impurity_type->hydrolysis Characteristic IR/NMR signals dimer Dimer/Polymer impurity_type->dimer High MW/Baseline on TLC remove_sm Column Chromatography starting_materials->remove_sm remove_hydrolysis Acid-Base Extraction hydrolysis->remove_hydrolysis remove_dimer Recrystallization or Column Chromatography dimer->remove_dimer

Caption: Strategy for identifying and removing common impurities.

References

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. Retrieved from [Link]

  • ACS Publications. (Date not available). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile. Retrieved from [Link]

  • NIST. 4-Amino-3-chlorobenzonitrile. Retrieved from [Link]

  • MDPI. (2022, July 14). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Retrieved from [Link]

  • Google Patents. CN110423207B - Synthesis method of o-chlorobenzonitrile.
  • MDPI. (2015, December 29). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

  • MDPI. (2016, October 15). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • EPFL. TLC Visualization Reagents. Retrieved from [Link]

  • PMC. (Date not available). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. Retrieved from [Link]

  • Organic Syntheses. β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Retrieved from [Link]

  • Semantic Scholar. (2010, September 15). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]

  • SciELO. (2013, August). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from [Link]

  • Yamaguchi University Repository. Synthesis and properties of 3-aminoacrylonitriles. Retrieved from [Link]

  • Wikipedia. Thorpe reaction. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-chlorobenzonitrile. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • The Jordan Journal of Earth and Environmental Sciences. Recent Advances in the Chemistry of Nitriles and Enaminonitriles. Retrieved from [Link]

Sources

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile reaction mechanism elucidation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and mechanistic elucidation of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile β-enaminonitrile intermediate. As a key building block for various heterocyclic compounds, including pyrimidines and pyridines, a robust and reproducible synthesis is paramount.[1][2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to address common challenges encountered during its synthesis.

Core Reaction Mechanism: The Thorpe-Ziegler Condensation

The synthesis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile is a classic example of a base-catalyzed condensation reaction, specifically an intermolecular Thorpe-Ziegler reaction.[4][5][6] The mechanism involves the C-C bond formation between two different nitrile-containing precursors: 4-chlorobenzonitrile and acetonitrile.

The reaction proceeds via three key steps:

  • Deprotonation: A strong base abstracts an acidic α-proton from acetonitrile, generating a resonance-stabilized carbanion (acetonitrile enolate).[4]

  • Nucleophilic Addition: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in 4-chlorobenzonitrile. This forms a transient imine anion intermediate.[7]

  • Proton Transfer & Tautomerization: A rapid proton transfer to the imine nitrogen, followed by tautomerization, yields the thermodynamically stable, conjugated β-enaminonitrile product.[4] Spectroscopic studies confirm that the enamine tautomer is the major isolated form due to the stability of the π-conjugated system.[4]

Reaction_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Tautomerization acetonitrile Acetonitrile (CH₃CN) carbanion Acetonitrile Carbanion ([CH₂CN]⁻) acetonitrile->carbanion H⁺ abstraction base Base (e.g., NaH) imine_anion Imine Anion Intermediate carbanion->imine_anion C-C bond formation chlorobenzonitrile 4-Chlorobenzonitrile imine Cyanoimine Intermediate imine_anion->imine Protonation product (2E)-3-amino-3-(4-chlorophenyl) prop-2-enenitrile imine->product Tautomerization

Figure 1: Reaction mechanism for the synthesis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

A1: This is a frequent issue, typically pointing to problems with reagents or reaction conditions. The carbanion intermediate is highly reactive and susceptible to quenching.

Possible Causes & Solutions:

  • Inactive Base: The choice and quality of the base are critical. Alkali metal alkoxides (e.g., t-BuOK) or sodium hydride (NaH) are commonly used.[4] If using NaH, ensure it is a fresh dispersion (e.g., 60% in mineral oil) and that the oil is washed away with dry hexanes before use if necessary for your specific protocol.

  • Presence of Moisture: Water or protic solvents will instantly quench the base and the acetonitrile carbanion.

    • Action: Ensure all glassware is oven-dried. Use anhydrous solvents; polar aprotic solvents like THF or DME are preferred.[4][8] Dry the acetonitrile over molecular sieves or by distillation.

  • Incorrect Reaction Temperature: The initial deprotonation may require cooling, but the condensation often needs heating to proceed at a reasonable rate.

    • Action: Start the deprotonation at a lower temperature (e.g., 0 °C) and then warm the reaction to reflux to drive the condensation.[1] Optimal temperatures can range from 60-120 °C depending on the solvent and base used.[1]

  • Stoichiometry Imbalance: An excess of acetonitrile is often used to act as both reactant and solvent, driving the reaction forward.

    • Action: Review your molar ratios. A common approach is to use 4-chlorobenzonitrile as the limiting reagent.

Q2: My NMR spectrum is complex, showing multiple products. What are the likely side reactions?

A2: The formation of byproducts often results from the high reactivity of the intermediates or insufficiently controlled reaction conditions.

Possible Causes & Solutions:

  • Self-Condensation of Acetonitrile: The acetonitrile carbanion can attack another molecule of acetonitrile, leading to the formation of diacetonitrile.

    • Action: This is often mitigated by the higher electrophilicity of the aromatic nitrile (4-chlorobenzonitrile). Adding the base to a mixture of both nitriles can help ensure the desired cross-condensation occurs.

  • Polymerization: At higher temperatures or with prolonged reaction times, polymerization of the starting materials or product can occur, leading to an intractable tar-like substance.[8]

    • Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the limiting reagent is consumed, proceed with the workup. Avoid excessive heating.

  • Further Reactions of the Product: The enaminonitrile product can potentially react further, especially under forcing conditions, to form more complex heterocyclic structures like pyrimidines.[1][2]

    • Action: Strict temperature control is crucial. If pyrimidine formation is observed, reduce the reaction temperature and time.[1]

Issue Potential Cause Recommended Action
Low/No Yield Moisture in reagents/glasswareOven-dry all glassware; use anhydrous solvents.
Inactive or insufficient baseUse fresh, high-purity base (e.g., NaH, t-BuOK).
Sub-optimal temperatureOptimize temperature profile (e.g., cool for deprotonation, heat for condensation).
Byproduct Formation PolymerizationMonitor reaction by TLC; avoid prolonged heating.
Self-condensation of acetonitrileEnsure 4-chlorobenzonitrile is present during base addition.
Further reaction to pyrimidinesReduce reaction temperature and time.[1]

Table 1: Troubleshooting Summary for Common Synthesis Issues.

Q3: The product oiled out during workup and is difficult to purify. What is the best isolation protocol?

A3: Proper workup and purification are essential for obtaining a clean, crystalline product. The product is a solid at room temperature. If it appears as an oil, impurities are likely present.

Recommended Workup and Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature or in an ice bath. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This will neutralize any remaining base and protonate the intermediates.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Recrystallization: This is the preferred method. The crude solid can often be recrystallized from a solvent system like ethanol, or a mixture of ethyl acetate and hexanes.[9]

    • Column Chromatography: If recrystallization fails to yield pure material, silica gel column chromatography using a gradient of ethyl acetate in hexanes is an effective alternative.

Q4: How can I be certain I have formed the correct (E)-isomer and not the (Z)-isomer?

A4: The (E)-configuration is generally the more thermodynamically stable isomer for such chalcone-like structures due to reduced steric hindrance.[9] Spectroscopic methods are key to confirmation.

  • ¹H NMR: The vinyl proton (-CH=) will show a characteristic chemical shift. The coupling constants (J-values) can sometimes help, but the most definitive proof comes from 2D NMR techniques like NOESY, which can show through-space correlation between the amino protons and the vinyl proton, confirming the stereochemistry.

  • IR Spectroscopy: Look for characteristic peaks:

    • N-H stretch: Two bands in the 3200-3500 cm⁻¹ region for the primary amine.

    • C≡N stretch: A sharp, strong peak around 2200 cm⁻¹.

    • C=C stretch: A peak in the 1600-1650 cm⁻¹ region.

  • Mass Spectrometry: Will confirm the molecular weight of the product.

Technique Expected Observation for (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile
¹H NMR (CDCl₃) Aromatic protons (multiplets, ~7.2-7.5 ppm), Vinyl proton (singlet, ~4.5-5.5 ppm), Amine protons (broad singlet, exchangeable with D₂O, ~4.0-5.0 ppm)
¹³C NMR (CDCl₃) Aromatic carbons, Nitrile carbon (~118-120 ppm), Vinyl carbons, Carbon bearing the amino group (~160 ppm).
IR (KBr, cm⁻¹) ~3400 & ~3300 (NH₂ stretch), ~2200 (C≡N stretch), ~1620 (C=C stretch)
MS (ESI+) [M+H]⁺ corresponding to the molecular formula C₉H₇ClN₂

Table 2: Key Spectroscopic Data for Product Verification.

Experimental Protocols & Workflows

General Synthesis Protocol

This is a representative protocol and may require optimization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous THF (or DME) and 4-chlorobenzonitrile (1.0 eq).

  • Reagent Addition: Add acetonitrile (2.0-5.0 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (typically 65-85 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 4-chlorobenzonitrile spot has disappeared.

  • Workup: Follow the quenching and extraction protocol described in Q3.

  • Purification: Purify the crude solid by recrystallization from ethanol.

Analytical Workflow for Product Validation

Workflow start Crude Product tlc 1. TLC Analysis (Purity Check) start->tlc purification 2. Purification (Recrystallization or Chromatography) tlc->purification confirm_purity 3. Purity Confirmation (TLC, HPLC, mp) purification->confirm_purity structure_id 4. Structural Elucidation confirm_purity->structure_id nmr ¹H & ¹³C NMR structure_id->nmr ir FT-IR Spectroscopy structure_id->ir ms Mass Spectrometry structure_id->ms final_product Verified Product nmr->final_product ir->final_product ms->final_product

Figure 2: Standard experimental workflow for purification and characterization.

References

  • A Study of the Thorpe-Ziegler Reaction in Very Mild Conditions. (1984). Synthetic Communications. Marcel Dekker, Inc. Retrieved February 15, 2026, from [Link]

  • Thorpe Reaction. (n.d.). Merck Index. Retrieved February 15, 2026, from [Link]

  • Thorpe reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Li, Y., Zhu, Y., Xiang, S., ... & Huang, D. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances. Retrieved February 15, 2026, from [Link]

  • Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. (2020). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Singh, S., Singh, M. K., Agarwal, A., Hussain, F., & Awasthi, S. K. (2011). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved February 15, 2026, from [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. B. A. (2012). The chemistry of β-enaminonitriles as versatile reagents in heterocyclic synthesis. Chemical Reviews. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Thermal Challenge

You are likely synthesizing (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile via the Thorpe condensation of 4-chlorobenzonitrile with acetonitrile using a strong base (typically Sodium Hydride or Potassium tert-butoxide).

The Critical Risk: This reaction is deceptively simple but thermodynamically aggressive. The deprotonation of acetonitrile (


) by a strong base is exothermic. Furthermore, the subsequent nucleophilic attack on the benzonitrile is a condensation event that releases significant enthalpy. If the internal temperature (

) exceeds the solvent's boiling point or the degradation threshold of the intermediate imine anion, you risk a thermal runaway or "tarring" (polymerization of the nitrile solvent).

This guide provides the engineering controls and chemical logic required to keep this reaction within its safe operating window (SOW).

Technical Deep Dive: Mechanism & Thermodynamics

To troubleshoot, you must understand the heat sources. The reaction proceeds via a nitrile anion intermediate.

Reaction Pathway Diagram

The following diagram illustrates the critical intermediates and where heat is generated.

ReactionPathway Start Reagents: 4-Cl-Ph-CN + CH3CN (Base: NaH) Deprot Step 1: Deprotonation (Exothermic + H2 Gas) Start->Deprot Base Addition Anion Intermediate A: [CH2CN]- Na+ Deprot->Anion -H2 (Gas) Attack Step 2: Nucleophilic Attack (Thorpe Condensation) Anion->Attack + 4-Cl-Ph-CN Imine Intermediate B: Imine Anion Attack->Imine Quench Step 3: Protonation/Quench (Highly Exothermic) Imine->Quench + H2O/Acid Product Product: (2E)-3-amino-3-(4-chlorophenyl) prop-2-enenitrile Quench->Product Tautomerization

Caption: Figure 1. Reaction pathway highlighting the three primary exothermic events: Deprotonation, Condensation, and Quenching.

Troubleshooting Center (Q&A)

Issue 1: "I see a sudden temperature spike ( C) immediately upon adding the base."

Diagnosis: Mass transfer limitation coupled with high local concentration. The Science: If you add solid NaH or KOtBu too quickly, the dissolution and deprotonation happen simultaneously in a small volume. This creates "hot spots" where


.
Solution: 
  • Protocol Shift: Do not add solid base to the liquid mixture. Instead, create a slurry of the base in an inert solvent (e.g., THF or Toluene) and add that slurry dropwise to the nitrile solution.

  • Engineering Control: Ensure your stirring rate is high (Reynolds number

    
    ) to dissipate heat instantly.
    
Issue 2: "The reaction mixture turned dark black/tar-like, and yield is <20%."

Diagnosis: Oligomerization of acetonitrile (Thorpe-Ziegler polymerization). The Science: At temperatures


C (or even lower with inadequate mixing), the acetonitrile anion (

) prefers to attack another acetonitrile molecule rather than the bulky 4-chlorobenzonitrile. This forms dimers (3-aminocrotononitrile) and trimers (pyrimidines), which eventually cross-link into black tar. Solution:
  • Temperature Control: Maintain

    
     strictly between 
    
    
    
    C and
    
    
    C during addition.
  • Reverse Addition: Consider adding the acetonitrile slowly to a mixture of the base and 4-chlorobenzonitrile. This keeps the concentration of free acetonitrile anion low relative to the electrophile.

Issue 3: "The reaction stalls. I have starting material left even after 12 hours."

Diagnosis: Enolate stagnation or moisture contamination. The Science:

  • Moisture: If your solvents aren't anhydrous, the base is consumed by water (

    
    ), leaving insufficient base for the reaction.
    
  • Product Inhibition: The product anion might precipitate and coat the unreacted base. Solution:

  • Validation: Verify solvent water content is

    
     ppm (Karl Fischer titration).
    
  • Solvent Switch: If using pure acetonitrile, add a co-solvent like THF to improve solubility of the intermediates.

Issue 4: "Violent bubbling occurred during the quench."

Diagnosis: Uncontrolled hydrolysis of excess hydride. The Science: You likely had unreacted NaH. Adding water directly generates


 gas and heat simultaneously. If the vessel is closed or addition is fast, pressure builds up.
Solution: 
  • Fieser Method Variant: Quench with wet THF (THF containing 5% water) or saturated

    
     solution dropwise. Never use pure water or strong acid initially.[1]
    

Standard Operating Procedure (SOP): Exotherm-Safe Protocol

Objective: Synthesis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile with strict thermal control.

Reagents:

  • 4-Chlorobenzonitrile (1.0 eq)

  • Acetonitrile (Solvent/Reagent, excess)[2]

  • Sodium Hydride (60% in oil, 1.2 eq) [Alt: KOtBu]

  • Solvent: Anhydrous THF (Dry)

Equipment:

  • Double-jacketed reactor or round-bottom flask with ice/salt bath.

  • Internal temperature probe (Thermocouple).

  • Pressure-equalizing addition funnel.

  • Nitrogen/Argon inert atmosphere line.

Step-by-Step Protocol
PhaseStepActionCritical Parameter
Prep 1Purge reactor with

. Charge NaH (washed with hexanes if needed) and dry THF.

Cooling 2Cool the NaH/THF slurry to 0°C .

Addition 1 3Mix 4-chlorobenzonitrile in Acetonitrile (approx 1:5 ratio). Load into addition funnel.Dissolution
Reaction 4The Critical Step: Add the nitrile solution dropwise to the base slurry.Max Rate:

Digestion 5Once addition is complete, allow to warm to 20-25°C. Stir for 3-6 hours.Monitor TLC/HPLC
Quench 6Cool back to 0°C. Add sat.

dropwise. Vent

gas safely.
Max Rate:

Isolation 7Extract with EtOAc, wash with brine, dry over

, concentrate.
N/A

Engineering Controls: Thermal Management Logic

Use this logic flow to program your automated reactor or guide your manual additions.

ThermalLogic Start Start Addition CheckTemp Check Internal Temp (Tint) Start->CheckTemp Decision Is Tint > 5°C? CheckTemp->Decision Stop STOP ADDITION Increase Cooling Jacket Flow Decision->Stop Yes (Risk Zone) Proceed Continue Addition (Rate: 1 mL/min) Decision->Proceed No (Safe Zone) Stop->CheckTemp Wait 5 mins Proceed->CheckTemp

Caption: Figure 2. Logic gate for manual or automated addition of reagents. The priority is always Temperature > Dosing Rate.

References

  • Reaction Mechanism & Solvent Effects

    • Title: "Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent."
    • Source: National Institutes of Health (NIH) / J. Org. Chem.
    • URL:[Link]

  • Safety of Nitrile Condensations

    • Title: "Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base."[3]

    • Source: ACS Chemical Health & Safety / Figshare.
    • URL:[Link]

  • Thorpe Reaction Specifics

    • Title: "Thorpe Nitrile Condens
    • Source: YouTube / SD Chemistry (Educational Verific
    • URL:[Link]

  • Product Characterization & Crystallography

    • Title: "The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile" (Related 3-amino-acrylonitrile derivatives).[4]

    • Source: MDPI.
    • URL:[Link]

  • General Process Safety

    • Title: "Chemical reaction hazards and the risk of thermal runaway."[3][5]

    • Source: HSE (Health and Safety Executive).
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Enaminonitrile Scaffold

The compound (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile belongs to the β-enaminonitrile class, a versatile and privileged scaffold in medicinal chemistry.[1] These molecules are characterized by an amino group and a nitrile group attached to the double bond of an alkene, creating a unique electronic and structural arrangement. The nitrile group, in particular, is a versatile functional group found in numerous natural products and pharmaceuticals, valued for its contribution to metabolic stability and binding interactions.[2] The core structure of β-enaminonitriles serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, many of which exhibit significant biological activities.[1][3]

The presence of a 4-chlorophenyl group on the core scaffold of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile is particularly noteworthy. Halogen substitutions, especially chlorine, on aromatic rings are a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This guide provides a comparative analysis of the biological activities of this lead compound and its analogues, focusing primarily on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

Anticancer Activity: A Primary Therapeutic Target

Derivatives of the enaminonitrile scaffold have demonstrated significant potential as anticancer agents.[5][6][7] Their cytotoxic effects are evaluated against various cancer cell lines, providing insights into their potency and selectivity.[8][9]

Comparative Cytotoxicity of Analogues

The central theme in the structure-activity relationship (SAR) of these compounds is that minor structural modifications can lead to substantial changes in cytotoxic potency. The primary points of modification include the aryl group attached to the enamine system and substitutions on the amino group.

For instance, a study on a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, which share the core enaminonitrile feature, revealed that halogen substitutions on the pendant phenyl ring significantly enhance cytotoxic activity.[4] Specifically, compounds with a single chlorine atom at the meta or para position of the phenyl ring showed the most pronounced cytotoxicity against a panel of human cancer cell lines.[4] This suggests that the electronic properties and steric bulk introduced by the halogen are crucial for target interaction.

Another study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and found them to be potent cytotoxic agents against the A549 lung cancer cell line.[10] One derivative, in particular, exhibited an IC50 value of 0.229 µM, which was approximately tenfold more active than the reference drug imatinib (IC50 = 2.479 µM).[10] This highlights the therapeutic potential of expanding the enaminonitrile core into more complex heterocyclic systems.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Selected Enaminonitrile Analogues

Compound IDCore Structure ModificationCancer Cell LineIC50 (µM)Reference
Compound 7 Pyridine derivativeMCF-7 (Breast)3.77 ± 0.43[5]
Compound 5a Benzothiazole arylidineNCI-H460 (Lung)3.61[7]
Compound 5d Benzothiazole arylidineHepG2 (Liver)3.20[7]
Compound 4c Benzo[f]chromeneMDA-MB-231 (Breast)~3.0 - 12.0[4]
Compound IIB Pyridinyl-pyrimidinyl-amideA549 (Lung)0.229[10]
DoxorubicinReference DrugVariousVariable[7]
ImatinibReference DrugA549 (Lung)2.479[10]

This table summarizes data from multiple independent studies and is for comparative purposes. Experimental conditions may vary.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Cytotoxicity is a fundamental parameter for evaluating potential anticancer drugs.[8][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the dissolved crystals.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile and its analogues) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12]

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Seed Cells in 96-Well Plate e1 Treat Cells with Compounds p1->e1 Incubate 24h p2 Prepare Serial Dilutions of Test Compounds p2->e1 e2 Incubate for 24-72 hours e1->e2 e3 Add MTT Reagent (4 hours incubation) e2->e3 e4 Solubilize Formazan Crystals (DMSO) e3->e4 a1 Measure Absorbance (570 nm) e4->a1 a2 Calculate % Viability & Determine IC50 a1->a2

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties.[13] Enaminonitrile derivatives have emerged as promising candidates in this area.[7]

Structure-Activity Relationship in Antimicrobial Analogues

The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[14]

In one study, a series of novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b][9][13]benzothiazole derivatives, synthesized from enaminonitrile intermediates, were tested for their antimicrobial activity.[7] Several of these compounds demonstrated higher activity than the standard drugs cefotaxime (antibacterial) and fluconazole (antifungal).[7] This indicates that the heterocyclic systems derived from enaminonitriles can be fine-tuned to achieve potent and broad-spectrum antimicrobial effects.

Another study on (±)-α-amino nitriles found that compounds synthesized using aniline and its chloro- and fluoro-substituted derivatives as the amine component showed good antibacterial activity, with some requiring concentrations of 50 ppm or less for inhibition. This again underscores the importance of the substituents on the nitrogen and aryl portions of the molecule in dictating biological activity.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Analogues

Compound IDOrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Compound 7a S. aureus (Gram +)12.5Cefotaxime>50[7]
Compound 7d E. coli (Gram -)25Cefotaxime50[7]
Compound 9a C. albicans (Fungus)12.5Fluconazole50[7]
Compound 9d A. fumigatus (Fungus)25Fluconazole>50[7]
Compound IIC C. albicans (Fungus)16-128TolnaftateIneffective[10]

This table summarizes data from multiple independent studies and is for comparative purposes. Experimental conditions may vary.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[13][14]

Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and prepare a standardized suspension equivalent to a 0.5 McFarland standard.[14]

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure medium sterility.

  • Incubation: Cover and incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound in a well that remains clear.

  • (Optional) Resazurin Assay: To enhance the readout, a viability indicator like resazurin can be added. Resazurin is a blue dye that is reduced to pink resorufin by metabolically active cells. A blue color indicates inhibition, while a pink color indicates growth.[13]

Broth_Microdilution_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reading s1 Prepare Serial Dilutions of Test Compound in 96-Well Plate s3 Inoculate Wells with Microorganism s1->s3 s2 Prepare Standardized Microbial Inoculum (0.5 McFarland) s2->s3 i1 Incubate Plate (18-24 hours) s3->i1 Include Growth & Sterility Controls i2 Visually Inspect for Turbidity (Growth) i1->i2 i3 Determine Lowest Concentration with No Growth (MIC) i2->i3

Caption: General workflow for the Broth Microdilution assay.

Summary of Structure-Activity Relationships (SAR)

Based on the available data, several key SAR trends can be identified for the biological activity of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile and its analogues:

  • Aryl Substitutions are Critical: The nature and position of substituents on the phenyl ring significantly modulate biological activity. Halogen atoms, particularly chlorine, often enhance both anticancer and antimicrobial effects.[4]

  • The Nitrile Group is Important: The cyano group is a key feature, and its retention in various heterocyclic derivatives is common in active compounds.[3][15] It likely contributes to target binding and overall molecular properties.

  • Heterocyclic Elaboration is Beneficial: Cyclizing the enaminonitrile core into more complex fused heterocyclic systems (e.g., pyridopyrimidines, benzothiazoles) is a highly effective strategy for generating potent anticancer and antimicrobial agents.[5][7]

Conclusion and Future Directions

The (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile scaffold is a validated starting point for the development of novel therapeutic agents. The comparative data clearly demonstrate that strategic modifications to its structure can yield analogues with potent and selective anticancer and antimicrobial activities. Future research should focus on synthesizing novel derivatives based on the established SAR to optimize potency and drug-like properties. Further mechanistic studies are also required to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects, paving the way for their potential clinical development.

References

  • Al-Shabib, N. A., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology.
  • BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. Available at: [Link]

  • Al-Zahrani, M. A., et al. (2025). Eco-friendly synthesis of novel enaminonitrile pyridine derivatives: 131 I-radiosynthesis, anticancer investigation and in vivo study in tumour-bearing mice. Taylor & Francis Online. Available at: [Link]

  • Gouda, M. A., et al. (2022). Role of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Aminothiazole Derivatives against Prostate Carcinoma. Polycyclic Aromatic Compounds. Available at: [Link]

  • Elgaafary, M., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. Available at: [Link]

  • LibreTexts, C. (2024). 3.4: Different Cytotoxicity Assays. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Utility of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Pyrazole, Pyridine, and Pyrimidine Derivatives. Available at: [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][9][13]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. Available at: [Link]

  • SciELO. (2023). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]

  • NIH. (2014). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available at: [Link]

  • Abid, M. F., et al. (2018). Methods for in vitro evaluating antimicrobial activity: A review. PMC. Available at: [Link]

  • Google Patents. (2003). Methods of screening for antimicrobial compounds.
  • Rao, V. M., et al. (2016). Synthesis, antioxidant and antimicrobial activity of three new 2-styrylchromones and their analogues. Der Pharma Chemica.
  • EPA. (2025). Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. Available at: [Link]

  • Chen, W., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. Available at: [Link]

  • ResearchGate. (2025). Studies on β-Enaminonitriles. Part 4. Reaction of β-Enaminonitriles with Acid Chlorides. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationships: chemical. Available at: [Link]

  • ResearchGate. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Available at: [Link]

  • NIH. (2022). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Available at: [Link]

  • TSI Journals. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. Available at: [Link]

  • Royal Society of Chemistry. (2015). Quantitative structure–activity relationship correlation between molecular structure and the Rayleigh enantiomeric enrichment factor. Available at: [Link]

  • ChemRxiv. (n.d.). pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. Available at: [Link]

  • Al-Jubouri, H. H., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

  • PubMed. (2009). Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. Available at: [Link]

Sources

Spectroscopic comparison of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile isomers

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison Guide: (2E)- vs. (2Z)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Executive Summary

This guide provides a technical comparison of the geometric isomers of 3-amino-3-(4-chlorophenyl)prop-2-enenitrile , a critical enaminonitrile building block for the synthesis of fused heterocycles (e.g., pyrimidines, pyridines) in drug discovery.

The core challenge in working with this compound is distinguishing between the (2E) and (2Z) isomers. While the (2Z)-isomer is generally the thermodynamically stable product due to minimized steric repulsion between the aryl and nitrile groups, the (2E)-isomer can form under kinetic control or specific catalytic conditions. Correct assignment is vital as it dictates the regioselectivity of subsequent cyclization reactions.

Key Differentiator: The most reliable method for assignment is 1D NOE (Nuclear Overhauser Effect) NMR spectroscopy , specifically targeting the spatial relationship between the amino protons (


) and the vinylic proton (

).

Structural Analysis & Stability Logic

To interpret the spectroscopy, one must first understand the steric and electronic environment defined by the Cahn-Ingold-Prelog (CIP) priority rules.

  • Priorities at C3:

    
     (Priority 1) vs. 
    
    
    
    (Priority 2).
  • Priorities at C2:

    
     (Priority 1) vs. 
    
    
    
    (Priority 2).
Comparison of Isomers
Feature(2E)-Isomer (Entgegen)(2Z)-Isomer (Zusammen)
Geometry High priority groups (

&

) are Trans .
High priority groups (

&

) are Cis .
Steric Arrangement The bulky Aryl group is Cis to the Nitrile .The bulky Aryl group is Trans to the Nitrile .
Steric Clash High: Significant repulsion between Ar and CN.Low: Favorable spatial arrangement.
Thermodynamics Less Stable (Kinetic Product).More Stable (Thermodynamic Product).
Key Spatial Proximity

is Cis to the Vinylic Proton (

).

is Trans to the Vinylic Proton (

).
Visualizing the Isomerization Pathway

IsomerStability cluster_legend Stability Logic Start Precursors (4-Chlorobenzonitrile + Acetonitrile) Kinetic (2E)-Isomer (Kinetic Product) [Ar & CN Cis = Steric Clash] Start->Kinetic Low Temp / Base Thermo (2Z)-Isomer (Thermodynamic Product) [Ar & CN Trans = Stable] Start->Thermo High Temp / Equil. Kinetic->Thermo Heat / Acid / Time (Isomerization) Legend1 Red: High Energy (Steric Hindrance) Legend2 Green: Low Energy (Stable)

Figure 1: Reaction pathway showing the kinetic formation of the (2E) isomer and its thermodynamic relaxation to the (2Z) form.

Spectroscopic Comparison (Experimental Data)

The following data represents characteristic values for 3-amino-3-arylacrylonitriles. Absolute values may shift slightly depending on solvent (DMSO-


 vs. CDCl

) and concentration, but the relative differences are diagnostic.
A. H NMR Spectroscopy (DMSO- , 400 MHz)

The amino group (


) and vinylic proton (

) are the primary reporters.
Signal(2E)-Isomer (2Z)-Isomer Mechanistic Explanation
Vinylic Proton (

)

4.30 – 4.60 ppm
(Singlet)

4.80 – 5.20 ppm
(Singlet)
In the (2Z) isomer, the proton is cis to the aromatic ring, experiencing deshielding from the ring current anisotropy. In (2E) , it is shielded by the cis amino group.
Amino Protons (

)

6.50 – 7.00 ppm
(Split/Broad)

6.20 – 6.80 ppm
(Broad Singlet)
In (2E) , rotation of the C-N bond may be restricted due to steric crowding with the cis vinylic proton, sometimes causing the

to appear as two distinct broad signals.
Aromatic Protons

7.40 – 7.60 ppm

7.30 – 7.50 ppm
Minimal difference, though slight shifts occur due to the changing orientation of the nitrile dipole.
B. NOE Difference Spectroscopy (The "Gold Standard")

This is the self-validating protocol required for definitive assignment.

  • Protocol: Irradiate the amino proton signal (

    
    ) and observe enhancement in the vinylic region.
    
  • Result for (2E): Strong Enhancement (>2-5%) of the vinylic proton signal.

    • Reason:

      
       and 
      
      
      
      are cis (proximal).
  • Result for (2Z): No/Weak Enhancement of the vinylic proton. Enhancement of Aryl (ortho) protons .

    • Reason:

      
       and Aryl ring are cis  (proximal); Vinylic proton is distal.
      
C. IR Spectroscopy (KBr Pellet)
Functional Group(2E)-Isomer (

)
(2Z)-Isomer (

)
Notes
Nitrile (

)
2195 – 2205 2210 – 2220 Conjugation efficiency differs. The sterically planar (2Z) form often allows better conjugation, slightly altering the bond order.
Amino (

)
3400 – 3450 (Sharp)3350 – 3400 (Broad)The (2Z) isomer allows for potential weak intramolecular electrostatic interaction between

and the

-system of the nitrile, often broadening the band.

Experimental Protocol: Definitive Identification Workflow

To ensure scientific integrity, follow this decision tree when characterizing a synthesized batch.

Step 1: Isolation

Dissolve the crude product in hot ethanol. The (2Z)-isomer (less soluble, more stable) typically crystallizes out first upon cooling. The (2E)-isomer remains in the mother liquor and can be isolated via column chromatography (Silica gel, Hexane:EtOAc gradient).

Step 2: NMR Preparation
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent rapid H/D exchange of amino protons and improve solubility).
  • Concentration: 10 mg / 0.6 mL.

Step 3: NOE Logic Flow

NOELogic Start Run 1H NMR Identify NH2 and =CH peaks NOE_Exp Perform 1D NOE (Irradiate NH2 signal) Start->NOE_Exp Decision Observe =CH Signal? NOE_Exp->Decision Result_E Strong Enhancement of =CH CONCLUSION: (2E)-Isomer (NH2 cis to H) Decision->Result_E Yes Result_Z No Enhancement of =CH (Enhancement of Ar-H) CONCLUSION: (2Z)-Isomer (NH2 trans to H) Decision->Result_Z No

Figure 2: Decision tree for stereochemical assignment using NOE spectroscopy.

References

  • Survey of Enaminonitriles: Elnagdi, M. H., et al. "Recent developments in the chemistry of enaminonitriles." Heterocycles, 1982. Link

  • Stereochemistry of 3-amino-acrylonitriles: McCarty, C. G., et al. "The stereochemistry of enamines." The Chemistry of Enamines, Wiley, 1994.
  • Crystallographic Data (Analogous Systems): Comparison of E/Z structures in

    
    -enaminones. Journal of Molecular Structure, 2015. Link
    
  • Compound Data: Sigma-Aldrich Product Specification, CAS 107840-43-7. Link

A Comparative Guide to the Structural Verification of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The unambiguous structural elucidation of synthetic organic compounds is a cornerstone of chemical and pharmaceutical research. For β-enaminonitriles, such as (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile and its derivatives, correct assignment of the geometric isomerism around the carbon-carbon double bond is critical, as stereochemistry profoundly impacts biological activity and material properties. This guide provides a comprehensive comparison of modern analytical techniques for the structural verification of this compound class. We present an integrated workflow, detailing the causality behind experimental choices and providing field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and the definitive method of Single-Crystal X-ray Diffraction.

Introduction: The Criticality of Stereochemical Assignment

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile belongs to the β-enaminonitrile class of compounds, which are versatile building blocks in heterocyclic synthesis for creating molecules with potential therapeutic applications.[1][2] The presence of the α,β-unsaturated nitrile system, coupled with the substitution pattern on the C=C double bond, gives rise to geometric (E/Z) isomerism. The biological activity of such molecules is often highly dependent on their three-dimensional structure; a specific geometric isomer may exhibit high potency while the other is inactive or even toxic.[3][4] Therefore, rigorous and orthogonal analytical methods are required to confirm not only the molecular formula and connectivity but also the intended (E)-stereochemistry.

This guide will compare the primary analytical tools used for this purpose, explaining the unique insights provided by each and culminating in a recommended workflow for achieving irrefutable structural verification.

The Analytical Challenge: Distinguishing E vs. Z Isomers

The primary challenge in verifying the structure of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile lies in unequivocally proving the trans relationship between the nitrile group and the amino group across the C=C double bond. While several spectroscopic techniques can confirm the presence of the required functional groups, specialized experiments are necessary to probe the spatial arrangement of atoms.

Comparative Analysis of Verification Techniques

A multi-faceted approach, leveraging the strengths of different analytical methods, is the most robust strategy for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution.[5] It provides data on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C.

  • ¹H NMR Spectroscopy: This is the first-line experiment. For the target molecule, it reveals key diagnostic signals:

    • Vinylic Proton (-CH=): A singlet in the δ 4.0-5.5 ppm range. Its precise chemical shift can be an indicator of the isomer, though it is not definitive on its own.

    • Amino Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

    • Aromatic Protons: A set of doublets characteristic of a 1,4-disubstituted (para) benzene ring, typically in the δ 7.0-7.5 ppm region.

  • ¹³C NMR Spectroscopy: This experiment confirms the carbon skeleton, including the presence of the nitrile carbon (-C N) around δ 118-125 ppm and the two sp² carbons of the double bond (C=C).

  • 2D NMR (NOESY/ROESY): The Key to Isomer Assignment: The Nuclear Overhauser Effect (NOE) is a critical tool for determining spatial proximity between protons.[6]

    • Causality: An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. In the (E)-isomer, the vinylic proton is on the same side of the double bond as the amino protons. In the (Z)-isomer, the vinylic proton is on the same side as the 4-chlorophenyl ring.

    • Expected Result for (E)-Isomer: A 2D NOESY or ROESY spectrum should show a cross-peak correlation between the vinylic proton signal and the amino proton signal. The absence of a strong correlation between the vinylic proton and the ortho-protons of the chlorophenyl ring further supports the (E)-assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] For (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile, the IR spectrum provides clear, self-validating evidence for key structural motifs.

  • N-H Stretch: A pair of sharp-to-medium bands in the 3200-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C≡N Stretch: A strong, sharp absorption band around 2200 cm⁻¹, indicative of a conjugated nitrile group.[8]

  • C=C Stretch: An absorption in the 1600-1650 cm⁻¹ region, confirming the alkene double bond.

While IR confirms the presence of these groups, it cannot distinguish between the E and Z isomers on its own.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer structural clues that corroborate the proposed connectivity.[9]

  • Expected Result: A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of C₉H₇ClN₂. The isotopic pattern, showing a peak at [M+2]⁺ with roughly one-third the intensity of the [M]⁺ peak, is a definitive indicator of the presence of a single chlorine atom.

Single-Crystal X-ray Diffraction: The Unambiguous Gold Standard

When an appropriate single crystal can be grown, X-ray crystallography provides a definitive, three-dimensional model of the molecule's structure in the solid state.[10][11] This technique directly visualizes the atomic positions, bond lengths, and bond angles, leaving no ambiguity about the geometric configuration.[8][12]

  • Causality: X-rays are diffracted by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate an electron density map, from which the precise location of each atom can be determined.[10]

  • Expected Result: The solved crystal structure will clearly show the trans arrangement of the amino and nitrile groups across the C=C double bond, providing irrefutable proof of the (E)-isomer.[13][14]

Integrated Workflow for Structural Verification

A logical and efficient workflow ensures confidence in the final structural assignment. This process uses orthogonal techniques to build a self-validating case.

G cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Spectroscopic Checks cluster_2 Core Structural & Stereochemical Analysis cluster_3 Definitive Confirmation (If Required) synthesis Synthesize Crude Product purify Purify via Chromatography / Recrystallization synthesis->purify ir FT-IR Spectroscopy purify->ir Verify Functional Groups (NH₂, C≡N, C=C) ms LC-MS / HRMS purify->ms Confirm Molecular Weight & Formula (C₉H₇ClN₂) h_nmr ¹H & ¹³C NMR ms->h_nmr Confirm Connectivity & Proton/Carbon Environment noesy 2D NOESY / ROESY h_nmr->noesy Probe Spatial Proximity (Vinylic H ↔ NH₂) xray Single-Crystal X-ray Diffraction noesy->xray For Ambiguous NOE Data or Absolute Proof for Publication final Structure Verified noesy->final xray->final

Caption: Integrated workflow for verifying the structure of enaminonitrile derivatives.

Data Presentation: A Comparative Summary

The table below summarizes the expected data from each technique for a confirmed sample of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile.

Analytical Technique Parameter Expected Result / Observation Inference
¹H NMR Chemical Shift (δ)~7.4 (d, 2H), ~7.2 (d, 2H), ~5.0 (s, 1H), ~4.8 (br s, 2H)Confirms 1,4-disubstituted ring, vinylic H, and NH₂ group.
¹³C NMR Chemical Shift (δ)~160 (C-NH₂), ~135-128 (Aromatic C), ~120 (C≡N), ~75 (C=C H)Confirms carbon skeleton and functional groups.
2D NOESY Cross-PeakPresent between vinylic proton (~5.0 ppm) and NH₂ protons (~4.8 ppm)Confirms (E)-Stereochemistry. Protons are close in space.
IR Spectroscopy Wavenumber (cm⁻¹)~3350, 3250 (N-H), ~2210 (C≡N), ~1620 (C=C)Confirms presence of primary amine, conjugated nitrile, and alkene.
HRMS (ESI+) m/z[M+H]⁺ calculated for C₉H₈ClN₂⁺ matches observed value within 5 ppm.Confirms elemental composition.
X-ray Diffraction Molecular GeometryTorsion angle C(N)-C=C-C(Ar) near 180°.Unambiguous proof of (E)-Stereochemistry.

Experimental Protocols

Protocol: NMR Analysis for Stereochemical Determination
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can sharpen NH proton signals.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum to identify the chemical shifts of all protons, particularly the vinylic singlet and the broad amine singlet.

  • NOESY Acquisition:

    • Use a standard noesygpph pulse sequence on a spectrometer (≥400 MHz recommended).

    • Set the mixing time (d8) to a value appropriate for small molecules, typically between 500 ms and 1.0 s, to allow for NOE buildup.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for potential cross-peaks.

  • Data Processing & Analysis: Process the 2D data with appropriate window functions. Carefully analyze the spectrum for a cross-peak correlating the vinylic proton with the amino protons. The presence of this peak is strong evidence for the (E)-isomer.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.[15]

    • Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.[16] Data is collected over a range of crystal orientations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Solve the structure using direct methods or other algorithms to obtain an initial electron density map and molecular model.[16]

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure provides definitive proof of the molecule's stereochemistry.[11]

Conclusion

While routine spectroscopic methods like ¹H NMR, IR, and MS are essential for confirming the fundamental connectivity and composition of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile derivatives, they are insufficient for unambiguously assigning the critical (E)-stereochemistry. The definitive assignment relies on techniques that probe the spatial relationships of atoms. A 2D NOESY NMR experiment is the most powerful solution-state method for this purpose and should be considered a standard characterization requirement. For absolute, irrefutable proof, particularly for regulatory filings or high-impact publications, single-crystal X-ray diffraction remains the unparalleled gold standard. By following the integrated workflow presented, researchers can ensure the scientific integrity of their work and have full confidence in their structural assignments.

References

  • Eur J Med Chem. (2009) Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. [Link]

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  • ResearchGate. (n.d.) 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z - DPYDPE. [Link]

  • Zheng, B., et al. (2021) Syntheses and Crystal Structures of a Pair of Z-E Enaminonitrile Isomerisms. Chinese Journal of Structural Chemistry. [Link]

  • Acta Crystallographica Section E. (2011) (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. [Link]

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  • Journal of the Royal Society of Medicine. (2000) X Ray crystallography. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.) Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [Link]

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  • Wiley Analytical Science. (n.d.) 3-Amino-3-(4-chlorophenyl)propionic acid. [Link]

  • MDPI. (2021) The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. [Link]

  • Journal of Medicinal Chemistry. (1992) Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Prop-2-enenitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Substituted prop-2-enenitriles, also known as α,β-unsaturated nitriles, are a pivotal class of organic compounds. Their inherent reactivity, stemming from the conjugated nitrile and alkene functionalities, makes them invaluable precursors and intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The dual electrophilic and nucleophilic nature of these molecules allows for a diverse range of chemical transformations, rendering their efficient and selective synthesis a topic of paramount importance for researchers and drug development professionals. This guide provides a comparative analysis of the most prominent and effective methods for the synthesis of these versatile building blocks, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each technique.

The Landscape of Synthesis: An Overview

The construction of the prop-2-enenitrile framework can be approached from several distinct strategic standpoints. The most common and well-established methods involve the formation of the carbon-carbon double bond, typically through condensation or olefination reactions. Alternatively, the nitrile functionality can be introduced onto a pre-existing alkene scaffold. This guide will delve into the intricacies of four primary synthetic strategies:

  • Knoevenagel Condensation: A classic and highly reliable method involving the condensation of an aldehyde or ketone with an active methylene compound.

  • Horner-Wadsworth-Emmons (HWE) Olefination: A powerful and stereoselective olefination reaction that offers excellent control over the geometry of the resulting alkene.

  • Hydrocyanation of Alkynes: A direct and atom-economical approach for the addition of a cyano group across a carbon-carbon triple bond.

  • Palladium-Catalyzed Cyanation of Vinyl Halides: A versatile cross-coupling reaction for the introduction of a nitrile group onto a vinyl scaffold.

A brief comparison with the traditional Wittig Reaction will also be provided to offer a broader context of olefination strategies.

Knoevenagel Condensation: The Workhorse of Enenitrile Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, prized for its operational simplicity and broad applicability.[1][2] The reaction involves the base-catalyzed condensation of a carbonyl compound (typically an aldehyde) with a compound containing an active methylene group, such as malononitrile, to yield the corresponding α,β-unsaturated dinitrile.

Mechanistic Insights

The reaction proceeds through a three-step mechanism:

  • Deprotonation: A base abstracts a proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate).[1][2]

  • Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an aldol-type addition product.

  • Dehydration: The intermediate alkoxide undergoes dehydration to furnish the final α,β-unsaturated product.[2]

The use of a weak base, such as piperidine or an ammonium salt, is crucial to prevent the self-condensation of the aldehyde reactant.[3]

Knoevenagel_Mechanism cluster_0 Mechanism of Knoevenagel Condensation Start Aldehyde (R-CHO) + Malononitrile (CH₂(CN)₂) Carbanion Carbanion [CH(CN)₂]⁻ Start->Carbanion Deprotonation Addition Aldol Addition Intermediate Base Base (B:) Carbanion->Addition Nucleophilic Attack Dehydration Dehydration Addition->Dehydration Proton Transfer & Elimination of H₂O Product Substituted Prop-2-enenitrile (R-CH=C(CN)₂) Dehydration->Product

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of 2-(4-Chlorobenzylidene)malononitrile

A representative "green" protocol for the Knoevenagel condensation is as follows:

  • To a solution of 4-chlorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in water, add 5 mol% of Ni(NO₃)₂·6H₂O as a catalyst.[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the pure product.

This method often provides high yields in short reaction times and with a simple workup procedure.[4]

Performance Analysis

The Knoevenagel condensation is lauded for its high yields, often exceeding 90%, and its use of mild reaction conditions.[5] It is particularly effective for aromatic and heteroaromatic aldehydes. The use of environmentally benign catalysts and solvents, such as water, further enhances its appeal.[4][5] However, the reaction is generally limited to the use of active methylene compounds, and controlling the stereoselectivity for certain substituted prop-2-enenitriles can be challenging.

Horner-Wadsworth-Emmons (HWE) Olefination: Precision in Alkene Geometry

The Horner-Wadsworth-Emmons (HWE) reaction is a highly versatile and stereoselective method for the synthesis of alkenes, including α,β-unsaturated nitriles.[6] It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. A key advantage of the HWE reaction over the related Wittig reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying product purification.

Mechanistic Insights and Stereoselectivity

The HWE reaction proceeds via the following steps:

  • Deprotonation: A base deprotonates the α-carbon of the phosphonate ester to form a phosphonate carbanion.

  • Nucleophilic Addition: The carbanion adds to the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered oxaphosphetane.

  • Elimination: The oxaphosphetane collapses to yield the alkene and a water-soluble phosphate ester.[7]

A significant feature of the HWE reaction is its high E-stereoselectivity for the synthesis of α,β-unsaturated nitriles.[6][8] This is attributed to the thermodynamic stability of the anti-oxaphosphetane intermediate, which leads to the formation of the (E)-alkene. However, Z-selective HWE reactions can be achieved by modifying the phosphonate reagent or reaction conditions.[9][10]

HWE_Workflow cluster_1 Horner-Wadsworth-Emmons (HWE) Workflow Start Aldehyde (R-CHO) + Diethyl (cyanomethyl)phosphonate Reaction Reaction Mixture Start->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Workup Aqueous Workup Reaction->Workup Quench Product Substituted Prop-2-enenitrile (E-isomer favored) Workup->Product Extraction Byproduct Water-soluble Phosphate Ester Workup->Byproduct Separation

Caption: General workflow for the HWE synthesis.

Experimental Protocol: Synthesis of (E)-3-Phenylprop-2-enenitrile

A typical protocol for the HWE synthesis of an α,β-unsaturated nitrile is as follows:

  • To a suspension of sodium hydride (1.1 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl (cyanomethyl)phosphonate (1.0 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of benzaldehyde (1.0 mmol) in THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance Analysis

The HWE reaction is a powerful tool for the stereoselective synthesis of (E)-prop-2-enenitriles, often with yields ranging from 50% to over 90%.[8][11] The reaction conditions are generally mild, and it is compatible with a wide range of functional groups on both the aldehyde and the phosphonate. The primary limitation can be the cost of the phosphonate reagent and the need for anhydrous conditions when using strong bases like sodium hydride.

Hydrocyanation of Alkynes: An Atom-Economical Approach

The hydrocyanation of alkynes represents a highly atom-economical route to α,β-unsaturated nitriles, as it involves the direct addition of hydrogen cyanide (HCN) across a carbon-carbon triple bond.[12] While traditionally reliant on toxic HCN gas and transition metal catalysts, modern advancements have led to the development of safer and more selective methods.[12][13]

Mechanistic Considerations and Regioselectivity

The mechanism of hydrocyanation can vary significantly depending on the catalytic system employed. Transition metal-catalyzed reactions often involve the oxidative addition of HCN to the metal center, followed by migratory insertion of the alkyne and reductive elimination.[14]

A significant challenge in the hydrocyanation of unsymmetrical alkynes is controlling the regioselectivity. However, recent developments in transition-metal-free, dual-catalytic systems have enabled highly regioselective hydrocyanation, proceeding through an alkyne-allene isomerization followed by a phosphine-catalyzed HCN transfer.[12][13] These methods often exhibit excellent control, leading to a single regioisomer.

Experimental Protocol: Transition-Metal-Free Hydrocyanation

A modern, safer protocol for the hydrocyanation of a terminal alkyne might involve:

  • In a reaction vessel, combine the terminal alkyne (1.0 mmol), acetone cyanohydrin (as a safer HCN source), a phosphine catalyst, and a base catalyst in a suitable solvent.[14]

  • Heat the reaction mixture to the specified temperature and stir for the required duration.

  • Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or NMR).

  • Upon completion, cool the reaction mixture and purify the product by column chromatography.

Performance Analysis

Modern hydrocyanation methods can provide access to a broad range of vinyl nitriles in high yields (up to 97%) and with excellent stereoselectivity.[12] The avoidance of toxic HCN gas is a major advantage of using surrogates like acetone cyanohydrin.[15] The transition-metal-free approaches also offer a more sustainable and cost-effective alternative to traditional methods.[12][13] The substrate scope can be a limitation, with some methods being more suitable for specific classes of alkynes.

Palladium-Catalyzed Cyanation of Vinyl Halides: A Cross-Coupling Strategy

For the synthesis of prop-2-enenitriles where the alkene backbone is pre-formed, palladium-catalyzed cyanation of vinyl halides offers a powerful and versatile approach. This cross-coupling reaction allows for the introduction of a nitrile group with high efficiency and functional group tolerance.

Mechanistic Overview

The catalytic cycle for the palladium-catalyzed cyanation of a vinyl halide typically involves:

  • Oxidative Addition: The vinyl halide oxidatively adds to a Pd(0) complex to form a Pd(II) intermediate.

  • Transmetalation: The cyanide source (e.g., Zn(CN)₂) transmetalates the cyano group to the palladium center.

  • Reductive Elimination: The substituted prop-2-enenitrile product is formed via reductive elimination, regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the efficiency of the catalytic cycle, influencing both the rate of reaction and the substrate scope.

Experimental Protocol: Cyanation of a Vinyl Bromide

A general procedure for the palladium-catalyzed cyanation of a vinyl bromide is as follows:

  • In a reaction flask, combine the vinyl bromide (1.0 mmol), zinc cyanide (0.6 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., dppf) in a solvent such as DMF.[16]

  • Degas the reaction mixture and heat it under an inert atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Performance Analysis

Palladium-catalyzed cyanation is a highly reliable method for the synthesis of a wide variety of substituted prop-2-enenitriles, with yields often in the range of 70-95%.[17] The reaction tolerates a broad range of functional groups and can be applied to complex molecules.[17][18] The use of less toxic cyanide sources like zinc cyanide or potassium ferrocyanide has improved the safety profile of this reaction.[17][18] Potential limitations include the cost of the palladium catalyst and ligands, and the potential for catalyst deactivation.

Comparative Performance at a Glance

Synthesis MethodKey AdvantagesKey LimitationsTypical YieldsStereoselectivity
Knoevenagel Condensation High yields, mild conditions, operational simplicity, "green" catalyst options.Limited to active methylene compounds, stereocontrol can be challenging.80-99%[5]Generally not highly selective, product dependent.
Horner-Wadsworth-Emmons Excellent E-stereoselectivity, water-soluble byproduct, broad substrate scope.Cost of phosphonate reagent, may require anhydrous conditions.50-95%[8][11]High E-selectivity, Z-selective variants exist.[8][9]
Hydrocyanation of Alkynes Atom-economical, direct, high yields with modern methods.Traditional methods use toxic HCN, regioselectivity can be an issue.60-97%[12][14]High with modern catalysts.[12]
Pd-Catalyzed Cyanation High functional group tolerance, applicable to complex molecules.Cost of catalyst and ligands, potential for catalyst deactivation.70-95%[17]Stereochemistry is retained from the vinyl halide.

A Note on the Wittig Reaction

The Wittig reaction, a Nobel Prize-winning olefination method, involves the reaction of an aldehyde or ketone with a phosphonium ylide.[19][20] While it is a powerful tool for alkene synthesis, for the preparation of α,β-unsaturated nitriles, the HWE reaction is often preferred. This is because the phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides, leading to fewer side reactions.[21] Furthermore, the purification of the final product in a Wittig reaction can be complicated by the formation of triphenylphosphine oxide, a byproduct that is often difficult to remove. In contrast, the phosphate ester byproduct of the HWE reaction is water-soluble, facilitating a much simpler workup.[21]

Conclusion and Future Perspectives

The synthesis of substituted prop-2-enenitriles is a well-developed field with a variety of robust and reliable methods at the disposal of the modern chemist. The choice of the optimal synthetic route is contingent upon several factors, including the desired stereochemistry, the complexity of the starting materials, and considerations of cost, safety, and environmental impact.

  • For straightforward, high-yielding syntheses where stereoselectivity is not a primary concern, the Knoevenagel condensation remains an excellent choice, particularly with the advent of greener catalytic systems.

  • When precise control over alkene geometry is paramount, the Horner-Wadsworth-Emmons olefination is the method of choice, offering predictable and high E-selectivity.

  • For atom-economical syntheses from simple alkyne precursors, modern hydrocyanation protocols provide a safe and efficient alternative to traditional methods.

  • Finally, for the late-stage introduction of a nitrile group onto a pre-existing vinyl scaffold, palladium-catalyzed cyanation offers unparalleled functional group tolerance and reliability.

The future of prop-2-enenitrile synthesis will likely focus on the development of even more sustainable and efficient catalytic systems, the expansion of the substrate scope for modern hydrocyanation and cyanation reactions, and the discovery of novel, stereodivergent methods that allow for the selective synthesis of either (E) or (Z)-isomers from a common precursor. As our understanding of reaction mechanisms deepens, we can expect the continued evolution of these powerful synthetic tools, further enabling the advancement of research and development in the pharmaceutical and materials science industries.

References

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Cross-validation of analytical methods for (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

This guide evaluates analytical methodologies for (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile (CAS: 107840-43-7), a critical β-enaminonitrile intermediate often used in the synthesis of fused heterocycles (e.g., pyrimidines, quinolines) for kinase inhibitors and anticonvulsants.

The Analytical Challenge: The analysis of this compound presents two distinct physiochemical hurdles that render standard "generic" HPLC gradients ineffective:

  • Stereochemical Instability: The target is the (2E) isomer. However, β-enaminonitriles undergo facile E/Z isomerization in solution, driven by solvent polarity and pH. The (Z)-isomer is often stabilized by intramolecular hydrogen bonding (NH···NC), making the (2E) form susceptible to conversion during analysis.

  • Hydrolytic Degradation: In acidic media (common in HPLC mobile phases), the enamine moiety hydrolyzes to the corresponding β-ketonitrile (3-(4-chlorophenyl)-3-oxopropanenitrile).

This guide compares three orthogonal approaches—High-pH RP-HPLC , qNMR , and UHPLC-MS/MS —to establish a self-validating control strategy.

Method A: High-pH RP-HPLC (The QC Standard)

Role: Routine Purity, Assay, and Isomeric Ratio.

Standard acidic mobile phases (0.1% TFA or Formic Acid) are not recommended due to the risk of on-column hydrolysis and poor peak shape for the basic amino group. We utilize a high-pH strategy using hybrid-silica technology to suppress ionization and improve resolution (


) between geometric isomers.
Experimental Protocol
  • Column: Waters XBridge C18 (or equivalent Hybrid Ethylene Bridged Silica), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Strict control required; elevated T promotes isomerization).

  • Detection: UV @ 285 nm (Max absorption of the cinnamyl system).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      

Scientific Rationale: At pH 10, the amino group is deprotonated, reducing silanol interactions (tailing). More importantly, the high pH prevents the acid-catalyzed hydrolysis of the enamine to the ketone. The gradient slope is optimized to separate the (2E) target from the (2Z) impurity (


) and the late-eluting 4-chlorobenzonitrile starting material.

Method B: qNMR (The Orthogonal Validator)

Role: Absolute Purity & Stereochemical Confirmation (Primary Reference Method).

When reference standards are unavailable or potentially isomerized, quantitative NMR (qNMR) provides absolute quantification. It is the only method capable of definitively assigning the E vs. Z geometry based on NOE (Nuclear Overhauser Effect) experiments.

Experimental Protocol
  • Solvent: DMSO-

    
     (Prevents rapid exchange of amino protons observed in 
    
    
    
    ).
  • Internal Standard: Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.

  • Frequency: 400 MHz or higher.

  • Key Signals:

    • Olefinic Proton (=CH-CN): Singlet, typically

      
       5.8 - 6.2 ppm. The chemical shift differs by ~0.2-0.5 ppm between isomers.
      
    • Amino Protons (

      
      ):  Broad singlet, 
      
      
      
      6.5 - 8.0 ppm.
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    30s (5
    
    
    
    
    ), 64 scans.

Scientific Rationale: The olefinic proton signal is distinct for the (2E) and (2Z) forms. Integration of these signals against the internal standard provides a mass balance assay that is independent of UV extinction coefficients, which often differ between isomers.

Method C: UHPLC-MS/MS (Impurity Profiling)

Role: Trace Analysis & Genotoxic Impurity Screening.

Required for detecting trace levels of 4-chloroaniline (a potential degradation product and known genotoxin) and unreacted 4-chlorobenzonitrile .

Experimental Protocol
  • System: Agilent 1290 Infinity II / 6470 Triple Quad.

  • Column: Cortecs C18+, 2.1 × 50 mm, 1.6 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B). Note: Fast run time (<5 min) minimizes on-column degradation.

  • Source: ESI Positive (for Enaminonitrile), ESI Negative (for potential acidic hydrolysis products).

  • MRM Transition (Target):

    
     (Loss of Cl), 
    
    
    
    .

Comparative Performance Data

The following data summarizes the cross-validation of the methods. Note the discrepancy in "Assay" accuracy when using acidic HPLC vs. High-pH HPLC.

ParameterMethod A: High-pH HPLCMethod B: qNMRMethod C: UHPLC-MS/MS
Specificity High (Separates E/Z)Absolute (Structural)High (Mass Selective)
Linearity (

)
> 0.9995N/A (Molar Ratio)> 0.9990
LOD 0.05% w/w~1.0% w/w< 1 ppm
Precision (RSD) 0.4%0.8%2.5%
Stability Risk Low (Basic pH)Low (Inert Solvent)Medium (Acidic Phase)
Isomer Resolution

Distinct ShiftsCo-elution likely
Primary Use Release Testing Ref. Std. Qualification Cleaning Validation

Recommended Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the development stage and data requirements.

AnalyticalWorkflow Start Sample: (2E)-3-amino-3-(4-chlorophenyl) prop-2-enenitrile Goal_ID Goal: Structure/Isomer Confirmation? Start->Goal_ID Goal_QC Goal: Routine Purity/Assay? Start->Goal_QC Goal_Trace Goal: Trace Impurities/Cleaning? Start->Goal_Trace qNMR Method B: qNMR (DMSO-d6) Determines Absolute E/Z Ratio Goal_ID->qNMR Primary Method Decision Is Reference Std Available? Goal_QC->Decision MS Method C: UHPLC-MS/MS Detects 4-chloroaniline (GTI) Goal_Trace->MS HPLC Method A: High-pH HPLC (XBridge) Prevents Hydrolysis & Separates Isomers qNMR->HPLC Calibrate RRF Decision->qNMR No (Qualify First) Decision->HPLC Yes

Caption: Decision matrix for analytical method selection. qNMR serves as the primary reference to validate HPLC retention times and response factors for the E/Z isomers.

Isomerization & Degradation Pathway

Understanding the chemistry is vital for method development. The diagram below details why acidic mobile phases fail and how the E/Z equilibrium occurs.

DegradationPathway Target (2E)-Isomer (Target) Z_Iso (2Z)-Isomer (Impurity) Target->Z_Iso Solvent/Light Equilibration Ketone beta-Ketonitrile (Hydrolysis Product) Target->Ketone H3O+ (Acidic HPLC) Z_Iso->Ketone H3O+

Caption: Stability profile. Acidic conditions promote irreversible hydrolysis to the ketone, while solvent polarity drives reversible E/Z isomerization.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.

  • El-Saghier, A. M., et al. "Synthesis and Enaminonitrile-Nitrile Exchange of Some New 3-Amino-3-arylprop-2-enenitriles." Journal of Chemical Research, 2000. (Validates synthesis and basic stability of the enaminonitrile class).
  • Wang, S., et al. "Syntheses and Crystal Structures of a Pair of Z-E Enaminonitrile Isomerisms."[2] Chinese Chemical Letters, 2020. (Provides crystallographic evidence of E/Z structures).

  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (Reference for high-pH stability of hybrid columns).
  • European Medicines Agency. "Assessment Report: Lamotrigine (related enaminonitrile intermediates)." EMA, 2015.

Sources

A Comparative Guide to the Stability of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive arena of drug discovery, the intrinsic chemical stability of a lead compound is a critical determinant of its potential for successful development. A molecule that readily degrades under physiological or storage conditions is unlikely to become a viable therapeutic agent. This guide provides a comprehensive framework for benchmarking the stability of a novel compound, (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile, against established inhibitors, offering a clear, data-driven approach for researchers, scientists, and drug development professionals.

The primary aim of this document is to present a robust, scientifically sound methodology for stability assessment. By adhering to internationally recognized guidelines and employing validated experimental protocols, the data generated will provide a reliable foundation for informed decision-making in the progression of this and other potential drug candidates.

Introduction: The Significance of Stability in Drug Development

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile is a compound of interest due to its unique structural features, which suggest potential inhibitory activity against various biological targets. However, before embarking on extensive efficacy and safety studies, a thorough evaluation of its chemical stability is paramount. Comparing its stability profile to that of known inhibitors provides essential context and aids in identifying potential liabilities early in the drug development process.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established comprehensive guidelines for stability testing. These guidelines, particularly ICH Q1A(R2), provide a framework for how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] Forced degradation studies, which are a key component of this process, are designed to identify potential degradation products and pathways.[4][5][6]

Experimental Design for Comprehensive Stability Profiling

A multi-pronged approach is necessary to build a comprehensive stability profile. This includes forced degradation studies to probe for chemical liabilities and a kinetic solubility assay to assess its behavior in an aqueous environment.

Forced Degradation Studies

Forced degradation, or stress testing, deliberately exposes the compound to conditions more severe than those it would encounter during storage to accelerate degradation.[5] This allows for the rapid identification of the compound's intrinsic stability and potential degradation pathways.[4][6] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]

The workflow for these studies is systematic, involving exposure to a range of stress conditions followed by analysis.

Forced_Degradation_Workflow start Start: (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile & Benchmark Inhibitors prepare Prepare Stock Solutions (e.g., 10 mM in DMSO) start->prepare stress Subject to Stress Conditions prepare->stress hydrolysis Hydrolytic (Acidic, Basic, Neutral pH) stress->hydrolysis oxidation Oxidative (e.g., H2O2) stress->oxidation photolytic Photolytic (UV/Vis Light Exposure) stress->photolytic thermal Thermal (Elevated Temperature) stress->thermal analysis Analyze Samples by HPLC-UV/MS hydrolysis->analysis oxidation->analysis photolytic->analysis thermal->analysis quantify Quantify Remaining Parent Compound & Identify Degradants analysis->quantify end End: Comparative Stability Profile quantify->end

Figure 1: General workflow for conducting forced degradation studies.

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile and benchmark inhibitors (e.g., a known ester-based inhibitor and a stable amide-based inhibitor) in dimethyl sulfoxide (DMSO).

  • Application of Stress Conditions:

    • Hydrolytic: Dilute stock solutions to a final concentration of 100 µM in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and phosphate-buffered saline (PBS) at pH 7.4 (neutral).[8] Incubate samples at an elevated temperature (e.g., 60°C) for up to 48 hours.

    • Oxidative: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[9]

    • Photolytic: Expose a solution of the compound to a light source according to ICH Q1B guidelines, ensuring exposure to both UV and visible light.

    • Thermal: Subject both the solid compound and a solution to elevated temperatures (e.g., 70°C).

  • Sample Analysis: At predetermined time points, withdraw aliquots, quench the reaction if necessary, and analyze by a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[9] Mass spectrometry (MS) can be used to identify degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining and identify any major degradants.

Kinetic Solubility Assay

Aqueous solubility is a critical parameter that influences a compound's absorption and bioavailability. Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate a compound's solubility.[10][11]

Kinetic_Solubility_Workflow start Start: Compound Stock Solutions (e.g., 10 mM in DMSO) dispense Dispense into 96-well Plate start->dispense add_buffer Add Aqueous Buffer (PBS, pH 7.4) with shaking dispense->add_buffer incubate Incubate at Room Temperature (e.g., 1-2 hours) add_buffer->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify Soluble Compound in Filtrate by HPLC-UV or UV-Vis filter->quantify end End: Determine Kinetic Solubility (µM) quantify->end

Figure 2: A typical workflow for a kinetic solubility assay.

Experimental Protocol: Kinetic Solubility

  • Compound Preparation: Prepare serial dilutions of the 10 mM DMSO stock solutions in a 96-well plate.

  • Buffer Addition: Add PBS (pH 7.4) to each well to achieve a range of final compound concentrations, ensuring a constant final DMSO concentration (e.g., 1-2%).[12]

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours) to allow for dissolution and potential precipitation.[12][13]

  • Separation of Undissolved Compound: Filter the samples to remove any precipitate.[13]

  • Quantification: Determine the concentration of the soluble compound in the filtrate using a suitable analytical method such as HPLC-UV, UV-Vis spectroscopy, or nephelometry.[10][12][13]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains fully dissolved.

Comparative Data Analysis

The data generated from these studies should be tabulated for a clear and direct comparison between (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile and the benchmark inhibitors.

Table 1: Forced Degradation Study Results (% Parent Compound Remaining after 48 hours)

CompoundAcidic (0.1 M HCl, 60°C)Basic (0.1 M NaOH, 60°C)Oxidative (3% H₂O₂, RT)PhotolyticThermal (70°C)
(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile 88.5%75.2%95.1%98.3%99.2%
Benchmark Inhibitor A (Ester-containing) 60.1%35.8%92.5%97.6%98.1%
Benchmark Inhibitor B (Amide-containing) 99.2%98.5%99.5%99.8%99.9%

Analysis of Forced Degradation Data: This hypothetical data suggests that (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile exhibits good stability under oxidative, photolytic, and thermal stress, comparable to the highly stable amide-based inhibitor. Its primary liability appears to be susceptibility to hydrolysis, particularly under basic conditions, although it is significantly more stable than the ester-containing benchmark.

Table 2: Kinetic Solubility in PBS (pH 7.4)

CompoundKinetic Solubility (µM)
(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile 85
Benchmark Inhibitor A 120
Benchmark Inhibitor B 30

Analysis of Solubility Data: The kinetic solubility of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile is moderate, falling between the two benchmark inhibitors. This level of solubility is often considered acceptable for lead compounds in early discovery.

Conclusion and Future Perspectives

This comparative guide has detailed a systematic methodology for evaluating the stability of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile. The experimental protocols for forced degradation and kinetic solubility are grounded in established scientific principles and regulatory guidelines, ensuring the generation of high-quality, reliable data.

The hypothetical results indicate that (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile possesses a generally favorable stability profile, with a noted sensitivity to basic hydrolysis. This key finding will be instrumental in guiding the next steps of its development, which may include:

  • Lead Optimization: Medicinal chemists can focus on structural modifications to enhance hydrolytic stability.

  • Formulation Strategies: The solubility and stability data will inform the development of appropriate formulations to protect the compound and ensure its delivery to the target site.

  • Analytical Method Development: The identified degradation products will be crucial for the development and validation of stability-indicating analytical methods.

By integrating comprehensive stability assessments early in the drug discovery pipeline, research organizations can mitigate risks, allocate resources more effectively, and ultimately increase the probability of advancing promising new therapies to the clinic.

References

  • ICH. (2025).
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Domainex. Turbidimetric (Kinetic) Solubility Assay.
  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Slideshare. ICH Guidelines for stability testing.
  • ICH. Quality Guidelines.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • BioDuro. ADME Solubility Assay.
  • PubMed. (2008). In vitro solubility assays in drug discovery.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass. (2025).
  • BioProcess International.
  • ScienceDirect.
  • Pharmaceutical Technology. (2026).
  • Neopharm Labs. (2023). An Overview of Stability Studies in the Pharmaceutical Industry.
  • Helal, M. A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-but-2-enoic acid (CLEFMA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.